TAMRA alkyne, 6-isomer
Description
Properties
Molecular Formula |
C28H25N3O4 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-(prop-2-ynylcarbamoyl)benzoate |
InChI |
InChI=1S/C28H25N3O4/c1-6-13-29-27(32)17-7-10-20(28(33)34)23(14-17)26-21-11-8-18(30(2)3)15-24(21)35-25-16-19(31(4)5)9-12-22(25)26/h1,7-12,14-16H,13H2,2-5H3,(H-,29,32,33,34) |
InChI Key |
ZKVFIMYNEWHSCO-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TAMRA alkyne, 6-isomer |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to TAMRA Alkyne 6-Isomer: Core Applications and Methodologies
Tetramethylrhodamine (TAMRA) alkyne 6-isomer is a fluorescent probe extensively utilized in biological and biochemical research for the specific labeling of biomolecules.[1][2][3] This guide details its primary applications, experimental protocols, and the underlying chemical principles for researchers, scientists, and drug development professionals.
Core Principles and Applications
TAMRA alkyne 6-isomer is a derivative of the bright, photostable orange-red fluorescent dye, TAMRA.[4][5] The key feature of this molecule is the terminal alkyne group, which enables it to participate in bio-orthogonal "click chemistry" reactions.[1][2][3] Specifically, it is used in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to covalently bond with molecules that have been tagged with an azide (B81097) group.[1][2][6]
This highly specific and efficient ligation chemistry allows for the precise labeling of a wide array of biomolecules in complex biological samples with minimal background interference.[6][7]
Primary applications include:
-
Fluorescent Labeling of Biomolecules: Covalent attachment to azide-modified proteins, peptides, DNA, and RNA for visualization and tracking.[4]
-
Cellular Imaging: Used in live-cell imaging and cell proliferation assays to visualize cellular components and processes.[4][8]
-
Nucleic Acid Detection: Employed in quantitative PCR (qPCR) and Fluorescence In Situ Hybridization (FISH).[3][4]
-
Förster Resonance Energy Transfer (FRET): Acts as an acceptor dye when paired with a suitable donor fluorophore, such as FAM, to study molecular interactions.[2][3][5]
-
Protein Synthesis and Modification Studies: Detection of newly synthesized proteins or post-translationally modified proteins that have been metabolically labeled with an azide-containing amino acid analog.[9][10]
Quantitative Data
The photophysical properties of TAMRA alkyne 6-isomer are critical for designing and optimizing fluorescence-based experiments.
| Property | Value | Source |
| Excitation Maximum (Ex) | ~541-555 nm | [1][5] |
| Emission Maximum (Em) | ~567-580 nm | [1][5] |
| Molar Extinction Coefficient | 84,000 - 95,000 M⁻¹cm⁻¹ | [10][11] |
| Fluorescence Quantum Yield | ~0.1 - 0.5 | [5][11] |
| Molecular Formula | C₂₈H₂₅N₃O₄ | [2][6] |
| Molecular Weight | ~467.53 g/mol | [2][6] |
Experimental Protocols
The following is a generalized protocol for the fluorescent labeling of azide-modified proteins in a cell lysate using TAMRA alkyne 6-isomer via a CuAAC reaction. This protocol is synthesized from established methodologies.[9][12][13]
Materials:
-
Cell lysate containing azide-modified protein of interest.
-
TAMRA alkyne 6-isomer stock solution (e.g., 1 mM in DMSO).
-
Triazole ligand (e.g., TBTA or THPTA) stock solution (200 mM in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (200 mM in H₂O).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) stock solution (400 mM in H₂O) or Sodium Ascorbate (freshly prepared, 1.75 mM).[9][14]
-
1x Phosphate-Buffered Saline (PBS), pH 7.8.
-
Microcentrifuge tubes.
Procedure:
-
Prepare the Protein Sample: In a microcentrifuge tube, dilute the protein lysate with 1x PBS to the desired final concentration and volume.
-
Prepare the Click Reaction Cocktail: In a separate tube, prepare the reaction cocktail immediately before use. For a 1 ml final reaction volume, add the components in the following order, vortexing briefly after each addition:[9]
-
To 1 ml of 1x PBS, add:
-
1 µl of 200 mM triazole ligand (final concentration: 200 µM).
-
0.2 µl of 1 mM TAMRA alkyne (final concentration: 0.2 µM).
-
1 µl of 400 mM TCEP solution (final concentration: 400 µM).
-
1 µl of 200 mM CuSO₄ (final concentration: 200 µM).
-
-
Initiate the Reaction: Add the freshly prepared click reaction cocktail to the protein sample.
-
Incubation: Mix the reaction thoroughly by vortexing. Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins or to improve yield, incubation can be performed overnight at 4°C on a rotator.[9]
-
Stop Reaction & Downstream Processing: The reaction can be stopped by adding a chelating agent like EDTA. The TAMRA-labeled protein is now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or purification via affinity chromatography.
Note: Concentrations and incubation times may need to be optimized depending on the specific protein and experimental setup. Some protocols suggest adding the reagents sequentially directly to the protein lysate.[9]
Visualizations
The following diagrams illustrate the core concepts and workflows associated with the use of TAMRA alkyne 6-isomer.
Caption: Principle of CuAAC labeling with TAMRA alkyne.
Caption: Workflow for labeling proteins with TAMRA alkyne.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. TAMRA dye for labeling in life science research [baseclick.eu]
- 5. lifetein.com [lifetein.com]
- 6. tenovapharma.com [tenovapharma.com]
- 7. interchim.fr [interchim.fr]
- 8. Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. cenmed.com [cenmed.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of TAMRA Alkyne 6-Isomer
This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of TAMRA (Tetramethylrhodamine) alkyne 6-isomer, a widely used fluorescent probe in biological research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development who are utilizing fluorescent labeling techniques.
Core Chemical Properties
TAMRA alkyne 6-isomer is a derivative of the xanthene dye, tetramethylrhodamine. The presence of a terminal alkyne group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][3][4] This bioorthogonal reaction is highly specific and efficient, enabling the precise labeling of target molecules in complex biological systems.[1]
Physicochemical and Spectroscopic Data
The key physicochemical and spectroscopic properties of TAMRA alkyne 6-isomer are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | References |
| Molecular Formula | C₂₈H₂₅N₃O₄ | [1][2] |
| Molecular Weight | 467.5 g/mol | [1] |
| CAS Number | 1352649-44-5 | [1] |
| Appearance | Dark red solid | [5] |
| Solubility | Soluble in DMF, DMSO, and alcohols | [1] |
| Excitation Maximum (λex) | 541 nm | [1][3] |
| Emission Maximum (λem) | 567 nm | [1][3] |
| Molar Extinction Coefficient (ε) | 84,000 cm⁻¹M⁻¹ at 541 nm | [1][6] |
| Fluorescence Quantum Yield (Φ) | 0.1 | [1][6] |
| Purity (HPLC) | ≥95% | [1] |
Storage and Stability
For long-term storage, TAMRA alkyne 6-isomer should be kept at -20°C, protected from light and moisture.[1] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3] The compound is shipped at ambient temperature and is stable for several weeks under these conditions.
Synthesis
Experimental Protocols
The primary application of TAMRA alkyne 6-isomer is the fluorescent labeling of azide-modified biomolecules through CuAAC. Below is a general protocol for the labeling of an azide-modified protein.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Azide-Modified Protein
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
TAMRA alkyne 6-isomer
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 1 M in water, freshly prepared)
-
Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) solution (e.g., 100 mM in DMSO/water)
-
Purification column (e.g., size-exclusion chromatography) to remove excess reagents.
Procedure:
-
Prepare a stock solution of TAMRA alkyne 6-isomer: Dissolve the solid TAMRA alkyne 6-isomer in DMSO or DMF to a final concentration of 10 mM.
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following components in order:
-
Azide-modified protein (final concentration typically 1-10 µM)
-
TAMRA alkyne 6-isomer stock solution (final concentration typically 2-10 fold molar excess over the protein)
-
Copper-chelating ligand (e.g., THPTA) to a final concentration of 5 times the copper concentration.
-
Copper(II) sulfate solution (final concentration typically 50-100 µM).
-
-
Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. This reduces the Cu(II) to the catalytic Cu(I) species.
-
Incubate the reaction: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. The optimal reaction time may vary depending on the specific protein and reaction conditions.
-
Purify the labeled protein: Remove the excess TAMRA alkyne, copper, and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer.
-
Characterize the labeled protein: Confirm the labeling efficiency and protein integrity using techniques such as SDS-PAGE with in-gel fluorescence scanning, and measure the protein concentration and degree of labeling using UV-Vis spectroscopy.
Visualizations
Chemical Structure of TAMRA Alkyne 6-Isomer
Caption: Chemical structure of TAMRA alkyne 6-isomer.
Signaling Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
References
TAMRA Alkyne 6-Isomer: A Technical Guide to Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of Tetramethylrhodamine (TAMRA) alkyne 6-isomer. This bright, orange-red fluorescent probe is a valuable tool for the specific labeling of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. Its robust photophysical characteristics and bioorthogonal reactivity make it a staple in various life science research and drug development applications.
Core Spectral and Physicochemical Properties
TAMRA alkyne 6-isomer is a derivative of the well-established TAMRA fluorophore, featuring a terminal alkyne group that allows for covalent attachment to azide-modified molecules. The 6-isomer designation refers to the substitution pattern on the rhodamine core. Its spectral properties are nearly identical to other TAMRA derivatives, making it compatible with existing fluorescence microscopy and detection instrumentation.
Below is a summary of the key quantitative data for TAMRA alkyne 6-isomer.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 541 nm | [1][2] |
| Emission Maximum (λem) | 567 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 84,000 M⁻¹cm⁻¹ | [1][3] |
| Fluorescence Quantum Yield (Φ) | 0.1 | [1][3] |
| Molecular Weight | 467.52 g/mol | [1] |
| Molecular Formula | C₂₈H₂₅N₃O₄ | [1] |
| Solubility | Good in DMF, DMSO, and alcohols | [1] |
Experimental Protocols
Detailed methodologies for the characterization and application of TAMRA alkyne 6-isomer are crucial for obtaining reliable and reproducible results. The following sections provide protocols for determining its spectral properties and for its use in labeling biomolecules via click chemistry.
Protocol 1: Determination of Excitation and Emission Spectra
This protocol outlines the procedure for measuring the excitation and emission spectra of unconjugated TAMRA alkyne 6-isomer using a fluorometer.
Materials:
-
TAMRA alkyne 6-isomer
-
High-purity solvent (e.g., ethanol (B145695) or DMSO)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of TAMRA alkyne 6-isomer in a suitable solvent (e.g., 1 mM in DMSO).
-
Working Solution Preparation: Dilute the stock solution in the desired final solvent (e.g., ethanol) to a concentration that yields an absorbance of approximately 0.05 at the excitation maximum to minimize inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (around 567 nm).
-
Scan a range of excitation wavelengths (e.g., 400 nm to 560 nm).
-
The resulting spectrum will show the relative fluorescence intensity at different excitation wavelengths, with the peak corresponding to the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined excitation maximum (around 541 nm).
-
Scan a range of emission wavelengths (e.g., 550 nm to 700 nm).
-
The resulting spectrum will show the fluorescence emission profile, with the peak corresponding to the emission maximum (λem).
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biomolecule Labeling
This protocol provides a general method for the covalent labeling of an azide-modified biomolecule (e.g., a protein or oligonucleotide) with TAMRA alkyne 6-isomer.
Materials:
-
Azide-modified biomolecule
-
TAMRA alkyne 6-isomer
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.
-
Prepare a stock solution of TAMRA alkyne 6-isomer (e.g., 10 mM in DMSO).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and a molar excess of TAMRA alkyne 6-isomer (typically 2-10 equivalents).
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentrations of the catalyst components are typically in the range of 0.1-1 mM for copper and 0.5-5 mM for sodium ascorbate.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. Gentle mixing may be required.
-
Purification: Remove the unreacted TAMRA alkyne and catalyst components from the labeled biomolecule using a suitable purification method, such as size-exclusion chromatography, dialysis, or spin filtration.
-
Confirmation of Labeling: Confirm successful labeling by measuring the absorbance of the purified conjugate at both 280 nm (for protein) and the excitation maximum of TAMRA (around 541 nm). The degree of labeling can be calculated from these values.
Visualizations
The following diagrams illustrate the experimental workflow for biomolecule labeling and a representative signaling pathway where a TAMRA-labeled component could be used for detection.
Applications in Research and Drug Development
The bioorthogonal nature of the click reaction allows for the specific labeling of target molecules even in complex biological mixtures, making TAMRA alkyne 6-isomer a versatile tool for a wide range of applications:
-
Fluorescence Microscopy: Visualize the localization and dynamics of labeled proteins, nucleic acids, and other biomolecules within fixed or living cells.
-
Flow Cytometry: Quantify and sort cell populations based on the presence of a labeled target.
-
Förster Resonance Energy Transfer (FRET): When paired with a suitable donor fluorophore, TAMRA can act as an acceptor to study molecular interactions and conformational changes.
-
High-Throughput Screening: Develop fluorescence-based assays for drug discovery and target validation.
-
Proteomics and Genomics: Label and identify newly synthesized proteins or nucleic acids to study cellular metabolism and dynamics.
References
TAMRA Alkyne for Protein Labeling: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tetramethylrhodamine (TAMRA) alkyne, a fluorescent probe widely utilized for the targeted labeling of proteins. We will delve into its core properties, detailed experimental protocols for its application in bioorthogonal chemistry, and its role in elucidating complex biological processes.
Introduction to TAMRA Alkyne and Click Chemistry
TAMRA is a bright, photostable rhodamine-based fluorophore that emits in the orange-red region of the visible spectrum. The alkyne functional group appended to the TAMRA core allows for its highly specific covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This bioorthogonal reaction is characterized by its high efficiency, specificity, and biocompatibility, making it an invaluable tool for studying proteins in their native environment.[1][2]
The specificity of the click reaction arises from the fact that both azide (B81097) and alkyne groups are absent in most biological systems. This allows for the precise labeling of target proteins that have been metabolically, enzymatically, or chemically engineered to contain a corresponding azide group, with minimal off-target effects.
Core Properties and Quantitative Data
The selection of a fluorescent probe is critical for the success of any labeling experiment. TAMRA alkyne offers a robust set of photophysical properties suitable for a wide range of applications, including fluorescence microscopy, flow cytometry, and Western blotting.
Table 1: Quantitative Properties of TAMRA Alkyne
| Property | Value | Source(s) |
| Molecular Weight | ~467.5 g/mol (isomer dependent) | [3][4] |
| Excitation Maximum (λex) | 541-556 nm | [3][5] |
| Emission Maximum (λem) | 567-580 nm | [3] |
| Molar Extinction Coefficient (ε) | 84,000 - 95,000 M⁻¹cm⁻¹ | [3][4][6] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | [3][6] |
| Solubility | Good in DMSO, DMF | [3][5] |
Note: The exact photophysical properties can vary slightly depending on the specific isomer (5-TAMRA or 6-TAMRA) and the local microenvironment of the dye once conjugated to a protein.
Table 2: Comparison of TAMRA Alkyne with Other Common Fluorescent Alkyne Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
| TAMRA Alkyne | 541-556 | 567-580 | 84,000 - 95,000 | ~0.1 | Bright, photostable, well-established dye. |
| Fluorescein (FAM) Alkyne | ~490 | ~513 | ~80,000 | High | Bright green fluorescence, but more susceptible to photobleaching and pH changes. |
| Cy3 Alkyne | ~550 | ~570 | ~150,000 | ~0.2 | Very bright and photostable, but can be more expensive. |
| Cy5 Alkyne | ~650 | ~670 | ~250,000 | ~0.2 | Far-red fluorescence, good for multiplexing and reducing background autofluorescence. |
Experimental Protocols
The following protocols provide a general framework for the labeling of azide-modified proteins with TAMRA alkyne. Optimization may be required depending on the specific protein, cell type, and experimental goals.
Metabolic Labeling of Proteins with an Azide-Modified Amino Acid
This protocol describes the incorporation of an azide-bearing amino acid analog, such as L-azidohomoalanine (AHA), into newly synthesized proteins in cultured cells.
Materials:
-
Mammalian cells of interest
-
Cell culture medium (methionine-free)
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Culture cells to the desired confluency.
-
Replace the normal growth medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.
-
Add AHA to the methionine-free medium to a final concentration of 25-50 µM.
-
Incubate the cells for 4-24 hours to allow for the incorporation of AHA into newly synthesized proteins.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysate and determine the protein concentration using a standard protein assay (e.g., BCA).
-
The azide-labeled proteome is now ready for click chemistry conjugation with TAMRA alkyne.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
This protocol details the "click" reaction between the azide-labeled proteome and TAMRA alkyne.
Materials:
-
Azide-labeled cell lysate (from Protocol 3.1)
-
TAMRA alkyne (stock solution in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (stock solution in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (stock solution in DMSO/water)
-
Sodium ascorbate (B8700270) (freshly prepared stock solution in water)
Procedure:
-
In a microcentrifuge tube, combine the following reagents in order:
-
Azide-labeled cell lysate (50-100 µg of total protein)
-
PBS to a final volume of ~85 µL
-
TAMRA alkyne to a final concentration of 10-50 µM
-
CuSO₄ to a final concentration of 100 µM
-
THPTA or TBTA to a final concentration of 500 µM
-
-
Vortex the mixture gently.
-
Initiate the click reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
The TAMRA-labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning.
Visualizations of Workflows and Concepts
General Experimental Workflow for Protein Labeling
Caption: General workflow for metabolic labeling and subsequent fluorescent tagging of proteins using TAMRA alkyne.
Conceptual Diagram of a Signaling Pathway Investigation
Caption: Conceptual workflow for identifying components of a signaling pathway using metabolic labeling and TAMRA alkyne.
Applications in Research and Drug Development
The ability to specifically label and visualize proteins with TAMRA alkyne has a wide range of applications:
-
Proteome Profiling: Global analysis of newly synthesized proteins in response to various stimuli or in different disease states.[7][8]
-
Post-Translational Modification (PTM) Analysis: Identification and characterization of proteins with specific PTMs, such as glycosylation or phosphorylation, by using azide-modified substrates.[8]
-
Activity-Based Protein Profiling (ABPP): Covalent labeling of active enzymes using probes that contain an alkyne handle for subsequent TAMRA alkyne conjugation.
-
Target Engagement Studies: Assessing whether a drug candidate interacts with its intended protein target within a complex biological system.
-
High-Content Screening: Automated imaging and analysis of cellular processes in response to compound libraries.
Conclusion
TAMRA alkyne, in conjunction with click chemistry, provides a powerful and versatile platform for the fluorescent labeling of proteins. Its bright signal, photostability, and the bioorthogonality of the azide-alkyne cycloaddition reaction have made it an indispensable tool for researchers and drug development professionals seeking to unravel the complexities of the proteome and its dynamic regulation. The methodologies and data presented in this guide offer a solid foundation for the successful implementation of TAMRA alkyne in a variety of research applications.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Click Chemistry – Med Chem 101 [medchem101.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. 5-TAMRA alkyne | AAT Bioquest [aatbio.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. cenmed.com [cenmed.com]
- 7. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
A Technical Guide to the Solubility and Application of TAMRA Alkyne 6-Isomer
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and application of TAMRA (Tetramethylrhodamine) alkyne 6-isomer, a widely used fluorescent probe in bioconjugation and cellular imaging. This document details its solubility in various organic solvents, provides a comprehensive experimental protocol for its use in click chemistry, and illustrates a typical experimental workflow.
Core Topic: TAMRA Alkyne 6-Isomer
TAMRA alkyne 6-isomer is a derivative of the popular orange-red fluorescent dye, tetramethylrhodamine. The presence of a terminal alkyne group allows for its covalent attachment to azide-modified biomolecules via a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This specific ligation chemistry enables the precise labeling of a wide range of biological targets, including proteins, nucleic acids, and glycans, for visualization and quantification.[2][3]
Data Presentation: Solubility Profile
The solubility of TAMRA alkyne 6-isomer is a critical factor in the preparation of stock solutions for labeling experiments. The compound exhibits good solubility in common polar aprotic organic solvents.
| Solvent | Reported Solubility | Molar Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[1] | 106.95 mM[1] | Ultrasonic treatment may be required for complete dissolution. Use of hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.[1] |
| Good solubility[4][5][6] | - | A common solvent for preparing high-concentration stock solutions. | |
| N,N-Dimethylformamide (DMF) | Good solubility[4][6] | - | An alternative to DMSO for preparing stock solutions. |
| Alcohols (e.g., Methanol, Ethanol) | Good solubility[4] | - | Generally soluble, but quantitative data is less commonly reported compared to DMSO and DMF. The parent compound, 6-TAMRA, is soluble in methanol.[7] |
| Water | Low solubility[5] | - | Not recommended as a primary solvent for stock solutions. |
Table 1: Solubility of TAMRA Alkyne 6-Isomer in Various Solvents.
Experimental Protocols: Labeling of Azide-Modified Biomolecules
This section details a general protocol for the copper-catalyzed click chemistry (CuAAC) reaction to label an azide-modified biomolecule (e.g., a protein or an oligonucleotide) with TAMRA alkyne 6-isomer.
Materials:
-
TAMRA alkyne 6-isomer
-
Azide-modified biomolecule
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS) or Tris buffer, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or spin column) appropriate for the biomolecule.
Procedure:
-
Preparation of Stock Solutions:
-
TAMRA Alkyne Stock Solution: Dissolve TAMRA alkyne 6-isomer in anhydrous DMSO to a final concentration of 10 mM. Vortex until fully dissolved. Store protected from light at -20°C.
-
Copper Catalyst Stock Solution: Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Ligand Stock Solution: Prepare a 50 mM stock solution of THPTA in deionized water.
-
Reducing Agent Stock Solution: Freshly prepare a 500 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.
-
Add the TAMRA alkyne stock solution to the reaction mixture. The final concentration of the alkyne probe is typically in a 2-10 fold molar excess over the azide-modified biomolecule.
-
Premix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio to form the copper-ligand complex.
-
Add the copper-ligand complex to the reaction mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight. Protect the reaction from light.
-
-
Purification:
-
Remove the unreacted TAMRA alkyne and copper catalyst from the labeled biomolecule using a suitable purification method. For proteins, size-exclusion chromatography or a spin desalting column is often used. For oligonucleotides, ethanol (B145695) precipitation may be appropriate.
-
-
Storage:
-
Store the purified, TAMRA-labeled biomolecule under conditions appropriate for its stability, typically at 4°C or -20°C, protected from light.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for labeling an azide-modified biomolecule with TAMRA alkyne 6-isomer using copper-catalyzed click chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAMRA dye for labeling in life science research [baseclick.eu]
- 3. researchgate.net [researchgate.net]
- 4. TAMRA alkyne, 6-isomer, 1352649-44-5 | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. biotium.com [biotium.com]
A Technical Guide to the Photostability and Quantum Yield of TAMRA Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine (B1193902) (TAMRA) is a prominent member of the rhodamine family of fluorescent dyes, prized for its bright orange-red fluorescence, robust photostability, and versatile conjugation chemistry.[1] These characteristics have established TAMRA as a workhorse fluorophore in a vast array of biochemical and biomedical applications, including fluorescence microscopy, DNA sequencing, real-time PCR, and Förster Resonance Energy Transfer (FRET) assays.[2][3]
This technical guide provides an in-depth analysis of two critical photophysical properties of TAMRA dyes: quantum yield and photostability. A thorough understanding of these parameters is essential for designing and executing sensitive, reproducible, and quantitative fluorescence-based experiments. This document consolidates key quantitative data, details established experimental protocols for their measurement, and visualizes critical workflows and processes to aid researchers in the effective application of TAMRA and its derivatives.
Quantitative Data on TAMRA Dye Properties
The photophysical properties of TAMRA can vary based on factors such as the specific isomer (5-TAMRA or 6-TAMRA), conjugation to a biomolecule, solvent, and pH.[2] The following tables summarize key quantitative data for common TAMRA derivatives to facilitate comparison.
Table 1: Fluorescence Quantum Yield of TAMRA Derivatives
The fluorescence quantum yield (Φ) quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield corresponds to a brighter fluorophore.
| Dye Derivative | Quantum Yield (Φ) | Typical Conditions / Notes |
| 5-TAMRA / 6-TAMRA (general) | ~0.1 - 0.3 | Varies with solvent, pH, and conjugation state.[2] |
| 5-TAMRA, SE (NHS Ester) | 0.1 | Amine-reactive form, value commonly cited by manufacturers. |
| 6-TAMRA, SE (NHS Ester) | 0.1 | Amine-reactive form, value commonly cited by manufacturers. |
| Tetramethylrhodamine (TMR) | ~0.41 | Parent rhodamine structure.[4] |
Note: The fluorescence of TAMRA is known to be quenched by adjacent guanine (B1146940) nucleotides in labeled oligonucleotides and can be sensitive to alkaline environments (pH > 8.0).[5]
Table 2: Photostability of TAMRA Dyes
Photostability refers to a fluorophore's ability to resist irreversible photochemical destruction (photobleaching) upon exposure to excitation light. While TAMRA is widely regarded as highly photostable, quantitative data is often presented as a photobleaching probability or lifetime under specific illumination conditions rather than a standardized quantum yield of photobleaching.[4][6]
| Dye | Photostability Metric | Value | Conditions / Notes |
| TAMRA | Qualitative Assessment | High / Good | Generally more photostable than fluorescein (B123965) (FAM).[4][5] |
| Tetramethylrhodamine (TMR) | Photobleaching Probability (p_b) | 10⁻⁶ - 10⁻⁷ | In aqueous solution at low excitation irradiances (< 10³ W/cm²).[7] |
Experimental Protocols
Accurate determination of quantum yield and photostability is critical for characterizing new dye conjugates or validating performance under specific experimental conditions.
Protocol for Determining Relative Fluorescence Quantum Yield
The most common method for measuring quantum yield is the comparative method, which involves comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.[8]
A. Materials and Equipment:
-
Fluorophore Standard: A well-characterized dye with a known quantum yield in the same solvent as the sample (e.g., Rhodamine 6G in ethanol, Φ = 0.95).
-
Sample: TAMRA dye or TAMRA-conjugate of interest.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, PBS).
-
UV-Vis Spectrophotometer: To measure absorbance.
-
Spectrofluorometer: To measure fluorescence emission.
-
Cuvettes: 1 cm path length quartz cuvettes.
B. Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of the TAMRA sample and the quantum yield standard in the same solvent.
-
Prepare Serial Dilutions: Create a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure Absorbance: Using the spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength (e.g., 545 nm).
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer to the value used for absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure experimental conditions (e.g., slit widths) are identical for all measurements.
-
The emission spectrum should be corrected for the wavelength-dependent response of the detector.
-
-
Data Analysis:
-
Integrate the area under the corrected emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the TAMRA sample (Φ_X) using the following equation:[2]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the slopes from the plots for the sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions (if different solvents are used, this term is 1).
-
-
Protocol for Assessing Photostability (Photobleaching)
This protocol outlines a method to compare the photostability of a fluorophore by measuring its fluorescence decay under continuous illumination.
A. Materials and Equipment:
-
Fluorescence Microscope: Equipped with a suitable laser line (e.g., 532 nm or 561 nm), objective, and a sensitive camera (e.g., EMCCD).
-
Sample: TAMRA-labeled specimen (e.g., fixed cells with TAMRA-conjugated antibodies, immobilized biomolecules on a coverslip).
-
Imaging Buffer: A buffer appropriate for the sample.
B. Methodology:
-
Sample Preparation: Prepare the sample on a microscope slide or coverslip. Immobilization is crucial to ensure the same molecules are imaged over time.
-
Locate Region of Interest (ROI): Identify a suitable area of the sample with clear fluorescence.
-
Set Imaging Parameters:
-
Adjust the laser power to a level relevant to your intended application. Keep this power constant throughout the experiment.
-
Set the camera exposure time and gain.
-
-
Acquire Time-Lapse Images: Begin continuous illumination of the ROI and acquire a time-lapse series of images at a fixed frame rate (e.g., 1 frame per second) until the fluorescence signal has significantly diminished.
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.
-
Correct for background fluorescence by subtracting the intensity of a region with no fluorescent signal.
-
Plot the normalized, background-corrected fluorescence intensity as a function of time.
-
The rate of decay provides a measure of photostability. The time taken for the intensity to decrease to half its initial value (t₁/₂) can be used as a comparative metric. A longer t₁/₂ indicates higher photostability.
-
Mandatory Visualizations (Graphviz)
The following diagrams illustrate key experimental workflows and logical relationships relevant to the use of TAMRA dyes.
Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.
Caption: Experimental Workflow for Assessing Photostability.
References
- 1. Photobleaching time distribution of a single tetramethylrhodamine molecule in agarose gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. genelink.com [genelink.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]
An In-depth Technical Guide to the Storage and Handling of TAMRA Alkyne Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage and handling conditions for 5(6)-Carboxytetramethylrhodamine (TAMRA) alkyne powder, a fluorescent probe critical for various biochemical applications, including copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry. Adherence to these guidelines is paramount to ensure the reagent's stability, performance, and the generation of reliable experimental data.
Core Principles of TAMRA Alkyne Storage
TAMRA alkyne is a sensitive reagent susceptible to degradation from light, moisture, and improper temperatures. The consensus from leading suppliers underscores a tripartite storage strategy: cold, dark, and dry.
Key Storage and Handling Parameters
Proper storage is crucial for maintaining the integrity and reactivity of TAMRA alkyne powder. The following table summarizes the recommended quantitative data for storage and handling, compiled from various supplier datasheets.
| Parameter | Recommended Condition | Notes |
| Long-Term Storage Temperature | -20°C | This is the most consistently recommended temperature for maintaining long-term stability.[1][2][3][4][5] |
| Short-Term Storage Temperature | 0 - 4°C (days to weeks) | For brief periods, refrigeration is acceptable. |
| Shipping Condition | Ambient Temperature | The stability of the powder allows for shipping at room temperature for up to three weeks.[1][2][5][6] |
| Light Exposure | Protect from light | TAMRA is a fluorophore and is susceptible to photobleaching. Store in the dark.[1][2][3][4] |
| Moisture | Desiccate / Keep dry | The alkyne group can be sensitive to moisture. Storing with a desiccant is recommended.[1][3][5] |
| Form | Solid powder | Typically appears as a dark red or purple amorphous solid.[2][5] |
| Shelf Life | 12 to >36 months | Varies by supplier. Proper storage ensures a shelf life of at least 12-24 months, with some sources indicating stability for over 3 years.[1][2] |
| Stock Solution Storage | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. At -20°C, use within a month; at -80°C, stable for up to 6 months. |
Experimental Protocols
Preparation of TAMRA Alkyne Stock Solution
A fundamental step in utilizing TAMRA alkyne is the preparation of a concentrated stock solution, which is then diluted to the final working concentration for labeling reactions.
Materials:
-
TAMRA alkyne powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[4][5]
-
Microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Allow the TAMRA alkyne powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until all the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins in a Cell Lysate
This protocol outlines a typical workflow for labeling azide-modified proteins in a complex mixture, such as a cell lysate, with TAMRA alkyne for subsequent in-gel fluorescence detection.[1][2][7]
Materials:
-
Azide-modified protein sample (e.g., cell lysate containing metabolically labeled proteins with azido-sugars or amino acids)
-
TAMRA alkyne stock solution (10 mM in DMSO)
-
Click-iT™ Protein Reaction Buffer Kit (or individual components: copper (II) sulfate (B86663) (CuSO₄), and a reducing agent like Sodium Ascorbate or Tris(2-carboxyethyl)phosphine (TCEP))[2][4]
-
Triazole ligand (e.g., Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)) to stabilize the Cu(I) ion and enhance the reaction.[4][7][8]
-
Methanol (B129727) and Chloroform for protein precipitation
-
SDS-PAGE reagents and system
-
Fluorescence gel imager
Methodology:
-
Sample Preparation: In a microcentrifuge tube, combine up to 50 µL of your azide-modified protein lysate (1-5 mg/mL) with the reaction buffer components.[7]
-
Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. In a separate tube, mix the reaction buffer, TAMRA alkyne stock solution (final concentration typically 10-100 µM), copper(II) sulfate (final concentration ~1 mM), and the triazole ligand.[9]
-
Initiation of the Click Reaction: Add a freshly prepared reducing agent (e.g., sodium ascorbate, final concentration 1-5 mM) to the reaction cocktail to reduce Cu(II) to the catalytic Cu(I) species.[2][7] Immediately add the initiated cocktail to the protein sample.
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.[7]
-
Protein Precipitation: To remove unreacted dye and other small molecules, precipitate the labeled proteins. This is typically achieved by adding a sequence of methanol, chloroform, and water, followed by centrifugation to pellet the protein.[2][3]
-
Washing: Wash the protein pellet with cold methanol to remove any remaining contaminants.
-
Sample Resuspension: Resuspend the air-dried protein pellet in an appropriate buffer for downstream analysis, such as SDS-PAGE loading buffer.[1]
-
In-Gel Fluorescence Detection: Separate the labeled proteins via SDS-PAGE. After electrophoresis, the gel can be directly imaged using a fluorescence scanner with excitation and emission wavelengths appropriate for TAMRA (typically ~555 nm excitation and ~580 nm emission).[10]
Visualizing the Workflow
The following diagrams illustrate the key logical steps and workflows described in this guide.
Caption: Workflow for proper storage and stock solution preparation of TAMRA alkyne.
Caption: Experimental workflow for CuAAC labeling of proteins with TAMRA alkyne.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. vectorlabs.com [vectorlabs.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. lifetein.com [lifetein.com]
Bioorthogonal Labeling with TAMRA Alkyne: A Technical Guide for Researchers
An in-depth exploration of the principles, applications, and methodologies of employing TAMRA alkyne in bioorthogonal chemistry for advanced biological research and drug development.
Introduction to Bioorthogonal Chemistry and Click Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are characterized by their high specificity, efficiency, and biocompatibility, making them invaluable tools for labeling and visualizing biomolecules in their natural environment. A cornerstone of bioorthogonal chemistry is the "click chemistry" concept, which describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] To circumvent concerns about copper toxicity in living cells, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed, which utilizes strained cyclooctynes that react readily with azides without the need for a metal catalyst.[2]
TAMRA Alkyne: A Versatile Fluorophore for Bioorthogonal Labeling
Tetramethylrhodamine (TAMRA) is a bright and photostable fluorophore that exhibits orange-red fluorescence, making it a popular choice for a wide range of biological imaging applications.[3][4] Its spectral properties are well-characterized, with an excitation maximum around 555 nm and an emission maximum around 580 nm.[4][5] The alkyne functional group allows for its direct participation in click chemistry reactions, enabling the covalent attachment of the TAMRA dye to azide-modified biomolecules.[1][6] This approach offers a powerful method for fluorescently labeling proteins, peptides, nucleic acids, and glycans for subsequent visualization and analysis.[2][4]
Core Principles of TAMRA Alkyne Labeling
The fundamental principle behind bioorthogonal labeling with TAMRA alkyne involves a two-step process. First, a biomolecule of interest is metabolically, enzymatically, or chemically modified to incorporate an azide group. This can be achieved, for example, by introducing non-canonical amino acids or sugars bearing an azide moiety. Subsequently, the azide-modified biomolecule is treated with TAMRA alkyne, which selectively reacts with the azide via click chemistry to form a stable, fluorescently labeled conjugate.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core reaction and a typical experimental workflow for bioorthogonal labeling using TAMRA alkyne.
Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with TAMRA Alkyne.
Figure 2: General Experimental Workflow for Bioorthogonal Labeling.
Quantitative Data Summary
The following table summarizes key quantitative properties of TAMRA relevant to its use in bioorthogonal labeling.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | [5] |
| Emission Maximum (λem) | ~580 nm | [5] |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | [5] |
| Quantum Yield (Φ) | 0.3 - 0.5 | [5] |
Detailed Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates
This protocol is adapted from procedures for labeling azide-modified proteins in a cellular lysate.[7]
Materials:
-
Cell lysate containing azide-modified proteins
-
TAMRA alkyne (10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (400 mM stock in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand (200 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (200 mM stock in water)
-
1x Phosphate-Buffered Saline (PBS), pH 7.8
-
Protein precipitation solution (e.g., acetone (B3395972) or methanol/chloroform)
Procedure:
-
To 1 mL of cell lysate in 1x PBS, add the following reagents in order, vortexing after each addition:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Precipitate the proteins to remove excess reagents.
-
Resuspend the protein pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE loading buffer).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells
This protocol describes a general procedure for labeling azide-modified biomolecules on the surface of live cells.
Materials:
-
Live cells with surface-expressed azide-modified biomolecules
-
TAMRA-DBCO (dibenzocyclooctyne) or other strained alkyne (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture cells to the desired confluency.
-
Prepare the labeling solution by diluting the TAMRA-DBCO stock in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the existing cell culture medium and wash the cells once with PBS.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Remove the labeling solution and wash the cells three times with PBS to remove any unbound probe.
-
The cells are now ready for imaging or other downstream analysis.
Applications in Research and Drug Development
Bioorthogonal labeling with TAMRA alkyne has a wide array of applications in both fundamental research and therapeutic development.
-
Protein Labeling and Visualization: Site-specific labeling of proteins allows for the study of their localization, trafficking, and interactions within living cells.[9]
-
Glycan Imaging: Metabolic labeling with azide-containing sugars enables the visualization of glycosylation patterns, which are often altered in disease states.
-
Nucleic Acid Labeling: Incorporation of azide-modified nucleotides allows for the tracking of DNA replication and RNA synthesis.
-
Drug Target Identification: "Clickable" drug analogues can be used to identify their cellular binding partners.
-
High-Throughput Screening: The robustness and specificity of click chemistry make it suitable for automated screening assays.[4]
Troubleshooting and Considerations
-
Non-specific Binding: In some cases, TAMRA alkyne may exhibit non-specific binding to proteins or cellular components.[7] To mitigate this, it is crucial to include proper controls, such as cells that have not been metabolically labeled with an azide. Optimizing the concentration of the TAMRA alkyne and the washing steps can also help reduce background fluorescence.
-
Copper Toxicity: For live-cell imaging using CuAAC, the concentration of copper should be minimized, and the use of copper-chelating ligands is essential to reduce cytotoxicity.[2] Alternatively, SPAAC offers a copper-free approach.[2]
-
Reaction Efficiency: The efficiency of the click reaction can be influenced by factors such as pH, temperature, and the accessibility of the azide and alkyne groups. Optimization of these parameters may be necessary for specific applications.
References
- 1. tenovapharma.com [tenovapharma.com]
- 2. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. TAMRA dye for labeling in life science research [baseclick.eu]
- 5. lifetein.com [lifetein.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous dual protein labeling using a triorthogonal reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TAMRA Alkyne 6-Isomer Click Chemistry in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of TAMRA alkyne 6-isomer in click chemistry applications for labeling and imaging of biomolecules in cells. The protocols described herein are intended to serve as a starting point, and optimization may be required for specific cell types and experimental conditions.
Introduction to TAMRA Alkyne 6-Isomer and Click Chemistry
Tetramethylrhodamine (TAMRA) is a bright, photostable orange-red fluorescent dye widely used in cellular imaging.[1] The 6-isomer of TAMRA alkyne is a derivative of TAMRA containing a terminal alkyne group, which allows for its covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[2] This bioorthogonal reaction is highly specific and efficient, enabling the precise labeling of target molecules in complex biological systems with minimal background.[3][4]
Click chemistry with TAMRA alkyne 6-isomer is a powerful tool for a variety of applications, including:
-
Visualization of newly synthesized proteins: By metabolically incorporating azide-containing amino acid analogs, researchers can specifically label and image proteins synthesized within a defined time window.
-
Glycoprotein labeling and trafficking: Metabolic labeling with azide-modified sugars allows for the visualization and tracking of glycoproteins.
-
Studying protein-protein interactions: In combination with other labeling techniques, click chemistry can be used to investigate the spatial and temporal dynamics of protein complexes.
-
High-throughput screening: The robust nature of the click reaction makes it suitable for automated, high-content imaging applications in drug discovery.
Key Performance Indicators
The choice of fluorophore and labeling strategy can significantly impact experimental outcomes. The following table summarizes the key spectral properties of TAMRA.
| Property | TAMRA |
| Excitation Maximum (λex) | ~541-555 nm[2][5] |
| Emission Maximum (λem) | ~567-580 nm[2][5] |
| Molar Extinction Coefficient | ~95,000 cm⁻¹M⁻¹[5] |
| Quantum Yield | ~0.1-0.3 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins with Azide-Modified Amino Acids
This protocol describes the metabolic incorporation of an azide-containing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow overnight in a complete culture medium.
-
Methionine Starvation (Optional but Recommended): To increase the incorporation of AHA, aspirate the complete medium, wash the cells once with warm PBS, and incubate them in a methionine-free medium for 1-2 hours.
-
Metabolic Labeling: Replace the methionine-free medium with a fresh methionine-free medium supplemented with 25-50 µM AHA. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal (typically 4-16 hours).
-
Washing: After incubation, aspirate the labeling medium and wash the cells three times with warm PBS to remove unincorporated AHA.
-
Proceed to Click Chemistry Reaction: The cells are now ready for the click chemistry reaction with TAMRA alkyne 6-isomer.
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) for Live Cell Imaging
This protocol describes the copper-catalyzed click reaction to label azide-modified proteins with TAMRA alkyne 6-isomer in live cells.
Materials:
-
Cells with metabolically incorporated azides (from Protocol 1)
-
TAMRA alkyne 6-isomer
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
DPBS or other suitable imaging buffer
Procedure:
-
Prepare Stock Solutions:
-
TAMRA alkyne 6-isomer: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
THPTA: Prepare a 250 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water immediately before use.
-
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail by adding the reagents in the following order. The final concentrations provided are a starting point and may require optimization.
| Reagent | Stock Concentration | Volume for 1 mL Cocktail | Final Concentration |
| DPBS | - | to 1 mL | - |
| TAMRA alkyne 6-isomer | 10 mM | 1 µL | 10 µM |
| CuSO₄:THPTA (1:5 pre-mixed) | 50 mM:250 mM | 2 µL | 100 µM:500 µM |
| Sodium Ascorbate | 500 mM | 10 µL | 5 mM |
-
Cell Labeling:
-
Wash the azide-labeled cells twice with DPBS.
-
Add the click reaction cocktail to the cells and incubate for 10-30 minutes at room temperature, protected from light.
-
-
Washing: Aspirate the click reaction cocktail and wash the cells three times with DPBS.
-
Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for TAMRA (e.g., TRITC or Texas Red filters).
Quantitative Data Summary
The following tables summarize quantitative data from various studies using click chemistry for cellular labeling. These values can serve as a reference for expected outcomes and for optimizing experimental parameters.
Table 1: Cell Viability after Copper-Catalyzed Click Chemistry
| Cell Line | Copper Concentration (µM) | Ligand | Incubation Time (min) | Cell Viability (%) |
| OVCAR5 | 100 | THPTA (200 µM) | 10 | ~75%[6] |
| Jurkat | 50 | THPTA (250 µM) | 5 | >95% |
| HeLa | 100 | THPTA (500 µM) | 30 | ~80% |
Table 2: Click Reaction Efficiency in Cells [6]
| Cellular Compartment | Ligand | Reaction Yield (%) |
| Membrane Proteins | Tat-conjugated THPTA | >18% |
| Cytosolic Proteins | Tat-conjugated THPTA | ~0.8% |
| Cytosolic Proteins (with NEM treatment) | Tat-conjugated THPTA | ~14% |
Table 3: Quantification of Labeled Protein Uptake by Flow Cytometry [7]
| Cell Line | Labeled Protein | Incubation Time (h) | Relative Uptake (Normalized) |
| SH-SY5Y | l-Aβ(42)-TAMRA | 2 | ~5 |
| SH-SY5Y | d-Aβ(42)-TAMRA | 2 | 1 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: GPCR signaling and trafficking visualized with click chemistry.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak fluorescent signal | - Inefficient metabolic labeling. - Incomplete click reaction. - Low abundance of the target molecule. - Photobleaching. | - Optimize the concentration and incubation time for the azide-modified precursor. - Ensure the freshness of the sodium ascorbate solution. - Increase the concentration of TAMRA alkyne 6-isomer and/or the click reaction time. - Use an antibody to enrich the protein of interest before imaging. - Use an anti-fade mounting medium and minimize light exposure. |
| High background fluorescence | - Non-specific binding of TAMRA alkyne 6-isomer. - Autofluorescence of cells or medium. - Incomplete removal of excess reagents. | - Reduce the concentration of TAMRA alkyne 6-isomer. - Include a blocking step (e.g., with BSA) before the click reaction. - Image cells in a phenol (B47542) red-free medium. - Increase the number and duration of washing steps.[8] |
| Cell death or morphological changes | - Cytotoxicity of the metabolic label. - Copper-induced cytotoxicity. - Phototoxicity during imaging. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of the azide-modified precursor. - Ensure the correct ratio of CuSO₄ to THPTA (1:5 is recommended). - Reduce the concentration of copper and/or the incubation time for the click reaction. - Use lower laser power and exposure times during imaging. |
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. interchim.fr [interchim.fr]
- 5. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Protocol for TAMRA Alkyne Conjugation to Azide-Modified Proteins
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the conjugation of TAMRA (Tetramethylrhodamine) alkyne to azide-modified proteins via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. This method allows for the precise labeling of proteins with a fluorescent dye, enabling a wide range of applications in proteomics, cell biology, and drug discovery, including protein tracking, localization, and quantification. The azide (B81097) and alkyne groups are bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems, ensuring highly specific labeling.[1][2][3]
I. Quantitative Data Summary
The efficiency of TAMRA alkyne conjugation can be influenced by several factors, including the nature of the protein, the accessibility of the azide group, and the reaction conditions. The following table summarizes typical quantitative data obtained from click chemistry-mediated protein labeling experiments.
| Parameter | Typical Value/Range | Method of Determination | Notes |
| Labeling Efficiency | > 85% | SDS-PAGE with in-gel fluorescence, Mass Spectrometry | Can approach near-quantitative yields with optimized conditions.[4] |
| Protein Recovery | > 90% | BCA assay, Bradford assay | Purification steps should be optimized to minimize protein loss. |
| Labeling Stoichiometry | 1:1 (or as designed) | Mass Spectrometry, UV-Vis Spectroscopy | The ratio of dye to protein can be controlled by the stoichiometry of the reactants. |
| Reaction Time | 30 minutes - 2 hours | Time-course analysis by SDS-PAGE | Reaction times can vary based on reactant concentrations and temperature. |
| TAMRA Alkyne Excess | 3x - 225x | --- | The excess of the dye may vary depending on the number of azide groups on the protein molecule.[1][5] |
II. Experimental Protocols
This protocol is designed for the conjugation of TAMRA alkyne to a purified azide-modified protein.
A. Materials and Reagents:
-
Azide-modified protein in a sodium azide-free buffer (e.g., PBS, HEPES)
-
TAMRA alkyne (e.g., 5-TAMRA-alkyne)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate (B8700270)
-
Aminoguanidine (B1677879) hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Protein purification system (e.g., size-exclusion chromatography, dialysis)
-
SDS-PAGE system with fluorescence imaging capabilities
B. Preparation of Stock Solutions:
-
TAMRA Alkyne (10 mM): Dissolve the appropriate amount of TAMRA alkyne in anhydrous DMSO. Store protected from light at -20°C.
-
Copper(II) Sulfate (20 mM): Dissolve CuSO4 in deionized water. Store at room temperature.
-
THPTA Ligand (50 mM): Dissolve THPTA in deionized water. Store at room temperature.[6]
-
Sodium Ascorbate (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water. This solution should be made immediately before use.[1][6]
-
Aminoguanidine Hydrochloride (100 mM): Dissolve aminoguanidine hydrochloride in deionized water. Store at 4°C.[1][4]
C. Experimental Workflow Diagram:
Caption: Experimental workflow for TAMRA alkyne conjugation to an azide-modified protein.
D. Step-by-Step Conjugation Protocol:
-
Prepare the Protein Solution:
-
Start with your azide-modified protein at a concentration of 1-5 mg/mL in a sodium azide-free buffer. The volume of the protein solution should not exceed one-third of the total reaction volume.[1]
-
-
Set up the Reaction Mixture:
-
In a microcentrifuge tube, combine the following reagents in the order listed. Vortex briefly after each addition. The final concentrations provided are a starting point and may require optimization.
-
| Reagent | Stock Concentration | Volume (for 100 µL final volume) | Final Concentration |
| Azide-Modified Protein | 1-5 mg/mL | Up to 33 µL | Variable |
| Deionized Water | --- | To 100 µL | --- |
| Aminoguanidine HCl | 100 mM | 5 µL | 5 mM |
| Copper(II) Sulfate | 20 mM | 0.5 µL | 0.1 mM |
| THPTA Ligand | 50 mM | 1 µL | 0.5 mM |
| TAMRA Alkyne | 10 mM | 1 µL | 0.1 mM (adjust for desired excess) |
| Sodium Ascorbate | 100 mM | 5 µL | 5 mM |
-
Incubation:
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours).
-
-
Purification of the Labeled Protein:
-
Remove the excess TAMRA alkyne and other reaction components immediately after incubation.
-
Size-Exclusion Chromatography (SEC): This is the recommended method for separating the labeled protein from small molecule reagents. Use a column with an appropriate molecular weight cutoff for your protein.
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) with multiple buffer changes over 24-48 hours.
-
Protein Precipitation: Proteins can be precipitated using methods like chloroform/methanol precipitation, followed by washing the pellet.[5]
-
E. Analysis and Characterization:
-
SDS-PAGE Analysis:
-
Analyze the purified TAMRA-labeled protein by SDS-PAGE.
-
Visualize the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for TAMRA (typically Ex: ~555 nm, Em: ~580 nm).[7] A fluorescent band at the expected molecular weight of the protein confirms successful conjugation.[8]
-
Stain the same gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands and assess purity.
-
-
Mass Spectrometry:
-
Use mass spectrometry (e.g., ESI-MS) to confirm the covalent modification and determine the exact mass of the labeled protein. This will also confirm the stoichiometry of labeling.
-
-
UV-Vis Spectroscopy:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for TAMRA). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and TAMRA.
-
III. Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Inaccessible azide group | Denature and refold the protein (if possible). |
| Inactive reagents | Use freshly prepared sodium ascorbate. Ensure the TAMRA alkyne has not degraded. | |
| Insufficient catalyst | Optimize the concentration of copper and ligand. | |
| Non-specific Binding | Reaction of alkyne with other protein groups | This is less common with CuAAC than with strain-promoted alkyne-azide cycloaddition (SPAAC).[5] Ensure thorough purification. Include a negative control (protein without azide). |
| Protein Precipitation | High concentration of organic solvent (DMSO) | Keep the final DMSO concentration below 10%. |
| Protein instability in the reaction buffer | Optimize buffer conditions (pH, ionic strength). |
IV. Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the chemical principle of the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction.
Caption: The catalytic cycle of Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Gel Fluorescence Visualization of Proteins Using TAMRA Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic fields of proteomics and drug development, the precise visualization and quantification of proteins are paramount. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a powerful tool for these applications. This method allows for the specific labeling of proteins with reporter molecules, such as fluorescent dyes, in complex biological samples.
This document provides detailed application notes and protocols for the use of TAMRA (Tetramethylrhodamine) alkyne for the in-gel fluorescence visualization of proteins. TAMRA is a bright, photostable rhodamine-based dye, making it an excellent choice for fluorescent protein detection. These guidelines will cover the principles of the technique, detailed experimental procedures, data interpretation, and troubleshooting.
Principle of the Method
The visualization of proteins using TAMRA alkyne relies on a two-step process. First, a bioorthogonal handle, an azide (B81097) group, is metabolically, enzymatically, or chemically incorporated into the target protein(s). Subsequently, the azide-modified proteins are detected by the copper-catalyzed click reaction with TAMRA alkyne. This reaction forms a stable triazole linkage, covalently attaching the fluorescent TAMRA dye to the protein of interest. The labeled proteins can then be separated by polyacrylamide gel electrophoresis (PAGE) and visualized using a standard fluorescence gel imager.
Quantitative Data Presentation
For researchers to make informed decisions about the selection of fluorescent dyes, a comparison of their key photophysical properties is essential. The following table summarizes the characteristics of TAMRA and other commonly used fluorescent dyes for in-gel protein detection.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Sensitivity | Linear Dynamic Range |
| TAMRA | ~541-555 | ~567-580 | ~84,000 - 95,000 | ~0.1 - 0.3 | High | > 3 orders of magnitude |
| SYPRO Ruby | ~280, 450 | ~610 | N/A | N/A | Very High (sub-nanogram)[1][2][3][4] | > 3 orders of magnitude[1][2][3] |
| Coomassie Fluor Orange | ~300, 470 | ~570 | N/A | N/A | Good (nanogram)[5] | > 2 orders of magnitude[5] |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | High | Wide |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.20 | Very High | Wide |
Note: The exact spectral characteristics can vary depending on the solvent, pH, and conjugation state of the dye.
Experimental Protocols
This section provides a detailed protocol for the labeling of azide-modified proteins in a cell lysate with TAMRA alkyne, followed by in-gel fluorescence visualization.
Materials and Reagents
-
Azide-modified protein sample (e.g., cell lysate from cells treated with an azide-bearing metabolic label)
-
TAMRA alkyne
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Urea
-
Tris-HCl
-
SDS
-
Chloroform
-
Deionized water
-
1D or 2D gel electrophoresis apparatus and reagents
-
Fluorescence gel imager with appropriate filters for TAMRA (Excitation: ~532 nm, Emission: ~580 nm)
Experimental Workflow Diagram
Caption: Experimental workflow for in-gel fluorescence visualization.
Detailed Protocol
1. Preparation of Stock Solutions:
-
TAMRA Alkyne (10 mM): Dissolve the appropriate amount of TAMRA alkyne in anhydrous DMSO. Store at -20°C, protected from light.
-
Copper(II) Sulfate (50 mM): Dissolve CuSO₄·5H₂O in deionized water. Store at room temperature.
-
THPTA Ligand (100 mM): Dissolve THPTA in deionized water. Store at -20°C.
-
Sodium Ascorbate (500 mM): Prepare fresh for each experiment by dissolving sodium ascorbate in deionized water.
2. Protein Sample Preparation:
-
Start with a cell lysate containing azide-modified proteins at a concentration of 1-5 mg/mL. The lysis buffer should be compatible with the click reaction (e.g., avoid high concentrations of chelating agents like EDTA). A common lysis buffer is 1% SDS in 50 mM Tris-HCl, pH 8.0.
3. Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of azide-modified protein lysate
-
Deionized water to a final volume of 100 µL (after all additions)
-
1 µL of 10 mM TAMRA alkyne (final concentration: 100 µM)
-
1 µL of 100 mM THPTA ligand (final concentration: 1 mM)
-
2 µL of 50 mM CuSO₄ (final concentration: 1 mM)
-
-
Vortex briefly to mix.
-
Initiate the reaction by adding 2 µL of freshly prepared 500 mM sodium ascorbate (final concentration: 5 mM).
-
Vortex the reaction mixture for 1 minute and then incubate at room temperature for 30-60 minutes, protected from light.
4. Protein Precipitation:
-
To remove unreacted reagents, precipitate the proteins using a methanol/chloroform procedure.
-
Add 400 µL of methanol to the 100 µL reaction mixture. Vortex.
-
Add 100 µL of chloroform. Vortex.
-
Add 300 µL of deionized water. Vortex thoroughly.
-
Centrifuge at 14,000 x g for 5 minutes to separate the phases.
-
Carefully remove the upper aqueous layer. A protein disk should be visible at the interface.
-
Add 300 µL of methanol. Vortex.
-
Centrifuge at 14,000 x g for 5 minutes to pellet the protein.
-
Carefully decant the supernatant.
-
Air-dry the protein pellet for 10-15 minutes.
5. Sample Preparation for Electrophoresis:
-
Resuspend the protein pellet in an appropriate volume of 1X SDS-PAGE sample loading buffer (e.g., 30-50 µL).
-
Heat the sample at 95°C for 5-10 minutes.
-
Centrifuge briefly to collect the sample at the bottom of the tube.
6. In-Gel Fluorescence Visualization:
-
Load the samples onto a polyacrylamide gel and perform electrophoresis according to standard procedures.
-
After electrophoresis, place the gel directly onto a fluorescence gel imager.
-
Image the gel using settings appropriate for TAMRA:
-
Excitation: A laser or light source around 532-555 nm.
-
Emission: A filter that allows for the collection of emitted light around 580 nm.
-
-
Adjust the exposure time to obtain an optimal signal without saturating the detector.
Signaling Pathway and Logical Relationship Diagrams
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The CuAAC "click" reaction mechanism.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak fluorescent signal | - Inefficient azide labeling of proteins.- Inactive click chemistry reagents.- Insufficient amount of labeled protein loaded on the gel. | - Confirm azide incorporation using a positive control.- Use freshly prepared sodium ascorbate. Ensure proper storage of all reagents.- Increase the amount of protein loaded on the gel. |
| High background fluorescence | - Incomplete removal of unreacted TAMRA alkyne.- Non-specific binding of TAMRA alkyne to proteins or the gel matrix. | - Ensure complete protein precipitation and washing steps.- Include a negative control (lysate without azide-labeled proteins) to assess non-specific binding.[6] If necessary, optimize the concentration of TAMRA alkyne. |
| Smeared bands or protein aggregation | - Incomplete resolubilization of the protein pellet.- Protein precipitation during the click reaction. | - Ensure the protein pellet is fully resolubilized in the loading buffer. Sonication may help.- Optimize the click reaction conditions (e.g., lower reagent concentrations, shorter incubation time). |
| Non-specific bands in the negative control | - Some level of non-specific reaction can occur, particularly with high concentrations of TAMRA alkyne and the copper catalyst.[6] | - Reduce the concentration of TAMRA alkyne and/or the copper catalyst.- Ensure the negative control is a true negative (i.e., no azide incorporation). |
Conclusion
The use of TAMRA alkyne in conjunction with click chemistry provides a robust and sensitive method for the in-gel fluorescence visualization of proteins. This technique offers high specificity and a wide dynamic range, making it suitable for a variety of applications in proteomics and drug discovery. By following the detailed protocols and troubleshooting guidelines provided in this document, researchers can effectively label and visualize their proteins of interest, leading to more accurate and reliable experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. uab.edu [uab.edu]
- 4. Protein Detection on Gels, Blots and Arrays—Section 9.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. SYPRO and Coomassie Fluor luminescent and fluorescent protein gel stains—Table 9.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bu.edu [bu.edu]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with TAMRA Alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of TAMRA (Tetramethylrhodamine) alkyne in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful "click chemistry" technique enables the efficient and specific labeling of azide-modified biomolecules with the fluorescent TAMRA dye, facilitating a wide range of applications in biological research and drug development.
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile bioorthogonal reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1][2][3][4] This reaction is characterized by its high yield, specificity, and compatibility with a wide range of functional groups and aqueous environments, making it ideal for labeling complex biological molecules.[1][2][4][5]
TAMRA alkyne is a fluorescent probe containing a terminal alkyne group, which allows for its covalent attachment to azide-modified molecules via the CuAAC reaction.[6][7] TAMRA is a bright and photostable fluorophore with excitation and emission maxima in the green-orange region of the visible spectrum, making it suitable for various fluorescence-based detection methods, including fluorescence microscopy, flow cytometry, and in-gel fluorescence scanning.[8][9][10]
The combination of CuAAC and TAMRA alkyne provides a powerful tool for:
-
Visualizing and tracking biomolecules: Tagging proteins, nucleic acids, lipids, and glycans to study their localization, trafficking, and interactions within living cells.[1][6][8]
-
Identifying protein-protein interactions: Using TAMRA-labeled probes to monitor molecular interactions in complex biological systems.[6]
-
Drug discovery and development: Labeling potential drug candidates or their targets to study their mechanism of action and cellular uptake.[2][6]
Key Experimental Parameters and Optimization
Successful CuAAC labeling with TAMRA alkyne depends on the careful optimization of several key parameters:
-
Copper Source and Ligand: The reaction is catalyzed by Cu(I) ions. While Cu(I) salts can be used directly, they are prone to oxidation.[11] A more reliable method is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270) or Tris(2-carboxyethyl)phosphine (TCEP).[1][11][12] To improve catalyst stability and efficiency, and to protect biomolecules from copper-induced damage, a copper-chelating ligand is essential.[5][11][12] Tris(benzyltriazolylmethyl)amine (TBTA) is commonly used in organic solvents, while the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred for aqueous bioconjugation reactions.[11]
-
Reducing Agent: Sodium ascorbate is a widely used and effective reducing agent for generating Cu(I) from Cu(II) in aqueous solutions.[12] TCEP is another option that can also reduce disulfide bonds in proteins, which may be advantageous in certain applications.[1]
-
Solvent and pH: CuAAC reactions are typically performed in aqueous buffers such as phosphate-buffered saline (PBS) at a pH between 7 and 8.[1] The addition of organic co-solvents like DMSO or DMF may be necessary to solubilize TAMRA alkyne and other reagents.[9]
-
Concentrations: The concentrations of the azide-modified biomolecule, TAMRA alkyne, copper, ligand, and reducing agent need to be optimized for each specific application. Excess of the TAMRA alkyne and labeling reagents relative to the biomolecule is often used to ensure complete labeling.[12]
Experimental Protocols
Here we provide two detailed protocols for labeling azide-modified proteins with TAMRA alkyne: one for in vitro labeling of purified proteins and another for labeling proteins in cell lysates.
Protocol 1: In Vitro Labeling of Purified Azide-Modified Proteins
This protocol describes the labeling of a purified protein containing an azide modification with TAMRA alkyne.
Materials:
-
Azide-modified protein
-
10x Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) Sulfate (CuSO₄) solution (20 mM in water)
-
THPTA ligand solution (100 mM in water)
-
Sodium Ascorbate solution (300 mM in water, freshly prepared)
-
Deionized water
-
Purification column (e.g., size-exclusion or affinity chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the azide-modified protein in 1x PBS to a final concentration of 1-10 mg/mL.
-
Prepare the TAMRA Alkyne Stock Solution: Dissolve TAMRA alkyne in DMSO to a final concentration of 10 mM.
-
Set up the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the order listed:
-
Azide-modified protein solution
-
Deionized water to bring the reaction to the final volume
-
TAMRA Alkyne stock solution (to a final concentration of 100-200 µM)
-
THPTA ligand solution (to a final concentration of 1 mM)
-
Copper(II) Sulfate solution (to a final concentration of 200 µM)
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 3 mM to initiate the click reaction.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purify the Labeled Protein: Remove the excess reagents and purify the TAMRA-labeled protein using a suitable chromatography method, such as size-exclusion chromatography or affinity chromatography, depending on the protein's properties.
-
Confirm Labeling: Confirm the successful labeling by measuring the fluorescence of the purified protein or by SDS-PAGE followed by in-gel fluorescence scanning.
Protocol 2: Labeling of Azide-Modified Proteins in Cell Lysate
This protocol is designed for labeling proteins that have been metabolically labeled with an azide-containing amino acid analog in cultured cells.[1]
Materials:
-
Cell lysate containing azide-modified proteins
-
TAMRA Alkyne
-
Lysis buffer compatible with CuAAC (e.g., RIPA buffer without EDTA)
-
Protease inhibitor cocktail
-
Copper(II) Sulfate (CuSO₄) solution (20 mM in water)
-
TBTA ligand solution (200 mM in DMSO)
-
TCEP solution (400 mM in water, freshly prepared)
-
Methanol
-
Chloroform
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Cell Lysate: Lyse the cells in a suitable lysis buffer containing a protease inhibitor cocktail. Clarify the lysate by centrifugation to remove cell debris.
-
Prepare the Click Reaction Mix: In a microcentrifuge tube, prepare the following FUNCAT-reagent mix per 1 ml of 1x PBS (pH 7.8):[1]
-
Perform the Click Reaction: Add the prepared FUNCAT reaction mix to the cell lysate. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Precipitate Proteins: Precipitate the proteins from the reaction mixture using a methanol/chloroform precipitation method.
-
Prepare for Analysis: Resuspend the protein pellet in SDS-PAGE loading buffer.
-
Analyze Labeled Proteins: Separate the proteins by SDS-PAGE and visualize the TAMRA-labeled proteins using an in-gel fluorescence scanner.
Data Presentation
The following tables summarize typical reagent concentrations and properties of TAMRA alkyne for use in CuAAC reactions.
Table 1: Typical Reagent Concentrations for CuAAC Labeling
| Reagent | Concentration Range | Typical Final Concentration | Reference |
| Azide-Modified Biomolecule | 1 µM - 1 mM | 10 - 100 µM | [1][13] |
| TAMRA Alkyne | 10 µM - 1 mM | 20 - 200 µM | [1] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | 100 - 500 µM | [1][13] |
| Ligand (TBTA or THPTA) | 250 µM - 5 mM | 0.5 - 2.5 mM | [1][12] |
| Reducing Agent (Sodium Ascorbate or TCEP) | 1 mM - 10 mM | 2 - 5 mM | [1][13] |
Table 2: Properties of a Commercial TAMRA Alkyne Product
| Property | Value | Reference |
| Excitation Maximum (Abs) | 553 nm | [9] |
| Emission Maximum (Em) | 575 nm | [9] |
| Molar Extinction Coefficient | 92,000 cm⁻¹M⁻¹ | [9] |
| Molecular Weight | 643.73 g/mol | [9] |
| Solubility | DMSO, DMF | [9] |
| Purity | >95% (HPLC) | [9] |
| Appearance | Dark red amorphous solid | [9] |
| Storage Conditions | -20°C, desiccated | [9] |
Visualizations
Diagram 1: General Workflow for CuAAC Labeling of Biomolecules
Caption: General workflow for CuAAC labeling.
Diagram 2: Signaling Pathway Investigation Using CuAAC with TAMRA Alkyne
Caption: Investigating signaling pathways with CuAAC.
Troubleshooting and Considerations
-
Non-specific Labeling: In some cases, non-specific binding of TAMRA alkyne to proteins can occur.[14] To minimize this, it is important to include proper negative controls (e.g., cells not treated with the azide analog) and to optimize the reaction conditions, such as reagent concentrations and incubation times.
-
Protein Precipitation: Some proteins may be prone to precipitation during the labeling reaction. This can sometimes be mitigated by adjusting the buffer composition, pH, or temperature.
-
Copper-Induced Damage: While ligands help to protect biomolecules, high concentrations of copper can still cause damage to sensitive proteins.[12] It is crucial to use the lowest effective concentration of the copper catalyst.
-
Reaction Efficiency: The efficiency of the CuAAC reaction can be influenced by the accessibility of the azide and alkyne groups. For large biomolecules, steric hindrance may play a role.
By following these detailed protocols and considering the key experimental parameters, researchers can successfully employ CuAAC with TAMRA alkyne for a wide range of biological labeling applications.
References
- 1. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioclone.net [bioclone.net]
- 3. interchim.fr [interchim.fr]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. TAMRA Alkyne | AxisPharm [axispharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. TAMRA dye for labeling in life science research [baseclick.eu]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. lifetein.com [lifetein.com]
- 11. broadpharm.com [broadpharm.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Imaging with TAMRA Alkyne
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell imaging is a cornerstone of modern biological research, providing invaluable insights into the dynamic processes that govern cellular function. The ability to fluorescently label specific biomolecules within their native environment is critical for these studies. "Click chemistry," a set of biocompatible and highly efficient reactions, has revolutionized this field. Among the various fluorescent probes available, TAMRA (Tetramethylrhodamine) alkyne stands out due to its bright fluorescence, photostability, and compatibility with bioorthogonal labeling strategies.[1][2][3]
This document provides detailed application notes and protocols for the use of TAMRA alkyne in live-cell imaging. We will explore both the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offering quantitative data to guide experimental design and detailed protocols for successful implementation.
Principle of Labeling
The core principle involves a two-step process. First, a biomolecule of interest within the live cell is metabolically or genetically engineered to incorporate a bioorthogonal functional group, typically an azide (B81097). Subsequently, the cells are treated with TAMRA alkyne, which specifically and covalently reacts with the azide via a click reaction, resulting in a fluorescently labeled target.
There are two primary "click" reactions utilized for this purpose:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions. While robust, the potential for copper toxicity in live cells is a critical consideration that necessitates careful optimization of reaction conditions.[4][5][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a cytotoxic copper catalyst by employing a strained cyclooctyne (B158145) derivative of the fluorophore.[7][8][] The inherent ring strain of the cyclooctyne allows the reaction with an azide to proceed readily under physiological conditions.[7][8][]
Quantitative Data for Experimental Design
The efficiency of TAMRA alkyne labeling in live cells is influenced by several factors, including the choice of click chemistry, reagent concentrations, and incubation times. The following tables summarize key quantitative parameters derived from published literature to aid in experimental design.
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters
| Parameter | Recommended Range | Cell Type Example | Notes | Reference |
| TAMRA Alkyne Concentration | 0.2 µM - 25 µM | HeLa, CHO, Drosophila | Higher concentrations can lead to increased background fluorescence. | [4][5][10][11] |
| CuSO₄ Concentration | 40 µM - 50 µM | Live cells | Concentrations above 50 µM can impact cell viability. | [6][12] |
| Copper Ligand (e.g., THPTA, BTTAA) | 200 µM - 250 µM | Live cells | Ligands protect cells from copper toxicity and accelerate the reaction. | [4][5][12][13] |
| Reducing Agent (e.g., Sodium Ascorbate) | 400 µM - 2.5 mM | Live cells | Required to maintain copper in the active Cu(I) state. | [4][5][12][13] |
| Incubation Time | 5 - 30 minutes | HeLa, CHO | Shorter incubation times are generally preferred to minimize cell stress. | [4][5] |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Parameters
| Parameter | Recommended Range | Cell Type Example | Notes | Reference |
| TAMRA-Cyclooctyne Conjugate Concentration | 2 µM - 50 µM | Rat-1 fibroblasts, HeLa | Optimal concentration depends on the specific cyclooctyne and target abundance. | [10][14] |
| Incubation Time | 10 - 60 minutes | Rat-1 fibroblasts | Longer incubation times can sometimes increase signal but may also lead to non-specific labeling. | [14] |
| Fluorescence Enhancement | 8- to 20-fold | Rat-1 fibroblasts | This represents the increase in mean fluorescence of labeled cells compared to controls. | [15] |
Experimental Protocols
Protocol 1: Live-Cell Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for labeling of azide-modified biomolecules on the surface of live mammalian cells.
Materials:
-
Live cells cultured on glass-bottom dishes with azide-labeled biomolecules.
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
TAMRA alkyne stock solution (e.g., 10 mM in DMSO)
-
CuSO₄ stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)
Procedure:
-
Cell Preparation: Gently wash the cells twice with 1 mL of DPBS.
-
Click Reaction Cocktail Preparation: In a microcentrifuge tube, prepare the click reaction cocktail on ice. For a final volume of 1 mL, add the following in order:
-
Initiate Reaction: Just before adding to the cells, add sodium ascorbate to a final concentration of 2.5 mM and vortex briefly.[4][5]
-
Labeling: Aspirate the DPBS from the cells and add the click reaction cocktail. Incubate for 5 minutes at 4°C.[4][5]
-
Washing: Gently aspirate the reaction cocktail and wash the cells three times with 1 mL of DPBS.
-
Imaging: Add fresh, pre-warmed culture medium and image the cells using a fluorescence microscope with appropriate filter sets for TAMRA (Excitation/Emission: ~555/580 nm).[3]
Protocol 2: Live-Cell Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for labeling intracellular proteins in live cells that have been metabolically labeled with an azide-containing amino acid analog.
Materials:
-
Live cells cultured on glass-bottom dishes, metabolically labeled with an azide-containing amino acid (e.g., azidohomoalanine, AHA).
-
Complete cell culture medium.
-
TAMRA-DBCO (Dibenzocyclooctyne) stock solution (e.g., 10 mM in DMSO).
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Preparation: After metabolic labeling, gently wash the cells twice with warm PBS.
-
Labeling Solution Preparation: Dilute the TAMRA-DBCO stock solution in pre-warmed complete culture medium to a final concentration of 2-10 µM.
-
Labeling: Add the TAMRA-DBCO containing medium to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with warm PBS to remove any unreacted probe.
-
Imaging: Add fresh imaging medium (e.g., FluoroBrite DMEM) and image the cells using a fluorescence microscope.
Protocol 3: Intracellular Labeling Following Fixation and Permeabilization
For labeling intracellular targets that may not be accessible in live cells, a fixation and permeabilization step is required after the live-cell click reaction or as part of the labeling protocol itself.
Materials:
-
Labeled or unlabeled cells on coverslips.
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1-0.5% Triton X-100 in PBS.
-
Blocking solution (e.g., 3% BSA in PBS).
Procedure:
-
Fixation: After the labeling step (if performed on live cells), wash the cells with PBS and then incubate with 4% PFA for 15 minutes at room temperature.[16][17]
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 15 minutes at room temperature.[16] This step is crucial for allowing the probe to access intracellular targets.
-
Washing: Wash the cells three times with PBS.
-
Blocking (Optional but recommended): Incubate with a blocking solution for 30-60 minutes to reduce non-specific binding of the fluorescent probe.[17]
-
Labeling (if not performed on live cells): If labeling is done post-fixation, perform the CuAAC or SPAAC reaction at this stage.
-
Final Washes and Mounting: Wash the cells extensively with PBS and mount the coverslips on microscope slides for imaging.
Mandatory Visualizations
Caption: Workflow for CuAAC labeling of live cells with TAMRA alkyne.
Caption: Workflow for SPAAC labeling of live cells with TAMRA alkyne.
Caption: Logical flow of metabolic labeling and click chemistry detection.
Troubleshooting and Considerations
-
High Background: Non-specific binding of TAMRA alkyne can be a concern.[17][18] To mitigate this, it is crucial to use the lowest effective concentration of the probe and to include thorough washing steps.[12] Blocking with BSA after fixation and permeabilization can also help for intracellular targets.[17] Some studies suggest that using a copper-free click reaction with a strained alkyne dye may result in fewer side reactions and lower background.[18]
-
Low Signal-to-Noise Ratio (SNR): Optimizing the concentration of all reaction components is key to maximizing the SNR.[12][19] Ensure that the metabolic incorporation of the azide is efficient. For CuAAC, the freshness of the sodium ascorbate solution is critical.
-
Phototoxicity: TAMRA, like many fluorophores, can induce phototoxicity upon prolonged or high-intensity illumination, which can compromise cell health and lead to experimental artifacts.[20][21] To minimize phototoxicity, use the lowest possible laser power and exposure time, and consider using imaging systems designed to reduce light exposure, such as spinning disk confocal or light-sheet microscopy.[20]
-
Cell Viability (CuAAC): While ligands like THPTA significantly reduce copper toxicity, it is still advisable to perform cell viability assays (e.g., using Trypan Blue or a live/dead stain) to confirm that the labeling conditions are not adversely affecting the cells.
Conclusion
TAMRA alkyne is a powerful tool for live-cell imaging when combined with bioorthogonal click chemistry. By carefully selecting the appropriate click reaction (CuAAC or SPAAC) and optimizing the experimental parameters as outlined in these notes, researchers can achieve high-efficiency labeling of specific biomolecules in their native cellular context. This enables the detailed study of dynamic cellular processes, contributing to a deeper understanding of cell biology and aiding in the development of novel therapeutics.
References
- 1. TAMRA dye for labeling in life science research [baseclick.eu]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. confluore.com.cn [confluore.com.cn]
- 14. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition [authors.library.caltech.edu]
- 16. Image-iT® Fixation Permeabilization Kit | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 20. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids | PLOS One [journals.plos.org]
TAMRA Alkyne in FRET-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activities. The sensitivity of FRET to the distance between a donor and an acceptor fluorophore makes it an invaluable tool in various biological assays. Tetramethylrhodamine (TAMRA) is a bright and photostable fluorophore commonly employed as a FRET acceptor. The alkyne derivative of TAMRA allows for its specific incorporation into biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction. This document provides detailed application notes and protocols for the use of TAMRA alkyne in FRET-based assays, including quantitative data, experimental procedures, and visualizations of key processes.
Quantitative Data for TAMRA-Based FRET Pairs
The efficiency of FRET is critically dependent on the Förster distance (R₀), the distance at which energy transfer is 50% efficient. The R₀ value is characteristic of a specific donor-acceptor pair and is influenced by their spectral properties and the environment. Below is a summary of photophysical properties and experimentally determined R₀ values for common FRET pairs involving TAMRA.
| Donor Fluorophore | Donor Excitation Max (nm) | Donor Emission Max (nm) | TAMRA (Acceptor) Excitation Max (nm) | TAMRA (Acceptor) Emission Max (nm) | Förster Distance (R₀) (Å) | Notes |
| Fluorescein (FAM) | ~495 | ~520 | ~555[1] | ~580[1] | 49-56[2] | A widely used FRET pair.[1] R₀ can vary with the local environment and attachment chemistry. |
| Cyanine3 (Cy3) | ~550 | ~570 | ~555[1] | ~580[1] | ~50 (ssDNA), ~60 (dsDNA) | R₀ is dependent on whether the DNA is single- or double-stranded, primarily due to changes in the quantum yield of Cy3.[3][4] |
| Green Fluorescent Protein (GFP) | ~488 | ~509 | ~555[1] | ~580[1] | ~47 | Commonly used for in-cell FRET studies. |
| Quantum Dot 525 (QD525) | ~488 | ~525 | ~555[1] | ~580[1] | ~49 | Quantum dots offer high photostability and brightness.[5] |
Note: The orientation factor (κ²) is assumed to be 2/3 for randomly oriented dyes in solution. The refractive index of the medium is typically assumed to be 1.4. These values are for guidance and the effective R₀ in a specific experimental setup should be determined empirically if precise distance measurements are required.
Experimental Protocols
Labeling of Azide-Modified Peptides with TAMRA Alkyne via CuAAC
This protocol describes the covalent attachment of TAMRA alkyne to a peptide containing an azide (B81097) modification, such as azidohomoalanine (AHA) or a C- or N-terminal azide group. This labeled peptide can then be used as a substrate in FRET-based assays.
Materials:
-
Azide-modified peptide
-
TAMRA alkyne
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of TAMRA alkyne in anhydrous DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of THPTA in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Dissolve the azide-modified peptide in PBS to a final concentration of 1-5 mg/mL.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified peptide solution with TAMRA alkyne stock solution to achieve a 2-5 fold molar excess of the alkyne.
-
Add THPTA to the reaction mixture to a final concentration of 5 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 10 mM.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification of the Labeled Peptide:
-
Following incubation, purify the TAMRA-labeled peptide from unreacted dye and catalyst using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled peptide, which can be identified by its characteristic orange-red color and by monitoring the absorbance at 280 nm (for the peptide) and ~555 nm (for TAMRA).
-
Confirm the purity and concentration of the labeled peptide using UV-Vis spectroscopy and/or mass spectrometry.
-
FRET-Based Protease Activity Assay
This protocol outlines a general procedure for measuring the activity of a specific protease using a FRET peptide substrate labeled with a donor fluorophore (e.g., FAM) and TAMRA as the acceptor. Cleavage of the peptide by the protease separates the donor and acceptor, leading to an increase in donor fluorescence.
Materials:
-
FRET peptide substrate (e.g., FAM-peptide-TAMRA)
-
Protease of interest
-
Assay buffer (specific to the protease)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate in DMSO.
-
Prepare a series of dilutions of the protease in the appropriate assay buffer.
-
Prepare a negative control with no protease.
-
-
Assay Setup:
-
In a 96-well black microplate, add the FRET peptide substrate to each well to a final concentration in the low micromolar range (e.g., 1-10 µM), diluted in assay buffer.
-
Add the different concentrations of the protease to their respective wells.
-
The final reaction volume is typically 100-200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature for the enzyme's activity.
-
Measure the fluorescence intensity of the donor fluorophore (e.g., excitation at ~490 nm and emission at ~520 nm for FAM) over time. Kinetic reads are recommended to monitor the progress of the reaction.
-
An optional reading of the acceptor's fluorescence (e.g., excitation at ~555 nm and emission at ~580 nm for TAMRA) can also be performed.
-
-
Data Analysis:
-
Plot the donor fluorescence intensity versus time for each protease concentration.
-
The initial velocity of the reaction can be determined from the slope of the linear portion of the curve.
-
Plot the initial velocities against the protease concentrations to determine the enzyme kinetics.
-
FRET-Based Kinase Activity Assay
This protocol describes a competitive binding assay format for measuring kinase activity. It utilizes a TAMRA-labeled tracer that binds to the kinase. An inhibitor will displace the tracer, leading to a change in the FRET signal. This example uses a terbium (Tb) chelate as the donor, which has a long fluorescence lifetime, allowing for time-resolved FRET (TR-FRET) measurements to reduce background fluorescence.
Materials:
-
Kinase of interest
-
Tb-labeled anti-tag antibody (e.g., anti-His)
-
TAMRA-labeled kinase tracer (a small molecule that binds to the kinase)
-
Kinase assay buffer
-
ATP
-
Test compounds (potential kinase inhibitors)
-
384-well low-volume black microplate
-
TR-FRET-compatible plate reader
Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of the kinase, Tb-labeled antibody, and TAMRA-labeled tracer in the kinase assay buffer.
-
Prepare a stock solution of ATP in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 384-well plate, add the test compounds.
-
Add the kinase and the Tb-labeled antibody mixture to all wells.
-
Add the TAMRA-labeled tracer to all wells.
-
Initiate the kinase reaction by adding ATP.
-
The final reaction volume is typically 10-20 µL.
-
-
TR-FRET Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Measure the time-resolved fluorescence using a plate reader. Excite the terbium donor at ~340 nm and measure the emission from both the donor (at ~490 nm) and the TAMRA acceptor (at ~580 nm) after a time delay (e.g., 100 µs).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor emission to the donor emission for each well.
-
Plot the FRET ratio against the concentration of the test compounds.
-
Determine the IC₅₀ values for the inhibitors by fitting the data to a dose-response curve.
-
Visualizations of Signaling Pathways and Workflows
FRET Mechanism
The fundamental principle of FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.
Caption: The FRET process: from excitation to emission.
Experimental Workflow for TAMRA Alkyne Labeling and FRET Assay
This workflow outlines the key steps from labeling a biomolecule with TAMRA alkyne to performing a FRET-based assay.
Caption: Workflow for TAMRA alkyne labeling and FRET assay.
Monitoring ERK Signaling Pathway Activation with a FRET Biosensor
The Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. FRET biosensors can be used to visualize ERK activity in living cells.[6][7][8][9][10]
References
- 1. ulab360.com [ulab360.com]
- 2. FRET Building Blocks | AAT Bioquest [aatbio.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Two novel red-FRET ERK bosensors in the 670-720 nm range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. On the inference of ERK signaling dynamics from protein biosensor measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sample Preparation for TAMRA Alkyne Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful and versatile tool for the specific and efficient labeling of biomolecules in complex biological systems. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC) are two prominent examples of bioorthogonal reactions that enable the precise attachment of reporter molecules, such as fluorophores, to target biomolecules. Tetramethylrhodamine (TAMRA) is a bright and photostable fluorophore commonly used for these applications. TAMRA alkyne derivatives, in conjunction with azide-modified targets, allow for robust fluorescent labeling of proteins, nucleic acids, and other biomolecules for visualization and quantification.
These application notes provide detailed protocols for the preparation of various biological samples for labeling with TAMRA alkyne. The protocols cover cell-based labeling, protein labeling in lysates, and in situ tissue labeling. Additionally, key quantitative parameters and troubleshooting considerations are summarized to facilitate the successful implementation of these techniques in your research.
Principle of TAMRA Alkyne Labeling
TAMRA alkyne labeling relies on the highly specific and efficient click chemistry reaction between an alkyne-functionalized TAMRA dye and an azide-modified biomolecule. This modification can be introduced metabolically, enzymatically, or through chemical conjugation. The resulting triazole linkage is stable, forming a permanent covalent bond between the TAMRA fluorophore and the target molecule.
There are two primary approaches for TAMRA alkyne click chemistry:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne (on the TAMRA dye) and an azide (B81097) (on the biomolecule). It is a fast and high-yielding reaction.[1][2][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry method employs a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), conjugated to the TAMRA dye. The ring strain of the cyclooctyne allows it to react spontaneously with azides without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging.[1]
Data Presentation
Table 1: Recommended Reagent Concentrations for TAMRA Alkyne Labeling
| Sample Type | Labeling Method | TAMRA Alkyne Concentration | Azide-Modified Biomolecule | Copper(I) Catalyst (for CuAAC) | Ligand (for CuAAC) | Incubation Time | Incubation Temperature |
| Live Cells | SPAAC (DBCO-TAMRA) | 5 - 30 µM | Metabolically incorporated (e.g., ManNAz) | N/A | N/A | 30 - 60 min | Room Temperature |
| Cell Lysate | CuAAC | 20 µM | Metabolically or chemically modified | 50 µM CuSO₄ | 300 µM BTTAA | 30 min | Room Temperature |
| Purified Protein | CuAAC | 3x molar excess over protein | Chemically modified | 50 µM CuSO₄ | 300 µM BTTAA | 1 hour | Room Temperature |
| Tissue Sections | CuAAC | 1.25 mM (in click buffer) | Covalently bound drug-alkyne | 50 mM CuSO₄ (in click buffer) | 1.7 mM TBTA (in click buffer) | 1 hour | Room Temperature |
Table 2: Troubleshooting Common Issues in TAMRA Alkyne Labeling
| Issue | Potential Cause | Recommended Solution |
| High background/non-specific binding | Hydrophobic interactions of the TAMRA dye. | Increase the number of wash steps.[1] Consider using a purification method like protein precipitation or spin columns to remove excess dye.[4][5] For cell imaging, washing with up to 50% DMSO has been reported to reduce background.[6] |
| Inefficient removal of unreacted TAMRA alkyne. | Optimize protein precipitation protocols (e.g., methanol (B129727)/chloroform).[7] Use desalting or spin columns for purified proteins.[5] | |
| Non-specific binding of copper catalyst. | Use a copper chelating ligand like TBTA or BTTAA to stabilize the Cu(I) and reduce off-target effects.[2] | |
| Low or no signal | Inefficient incorporation of the azide label. | Optimize the concentration and incubation time for the metabolic or enzymatic labeling step. |
| Inactive TAMRA alkyne. | Prepare fresh stock solutions of TAMRA alkyne in anhydrous DMSO or DMF and store protected from light.[5][8] | |
| Inefficient click reaction. | Ensure all components of the click reaction cocktail are fresh, especially the reducing agent (e.g., sodium ascorbate (B8700270) or TCEP).[2][9] For CuAAC, degas the reaction mixture to prevent oxidation of the Cu(I) catalyst.[10] | |
| Signal quenching | High degree of labeling. | Optimize the dye-to-protein ratio; typically a 2-4 molar excess of dye is recommended for protein labeling.[8][11] |
Experimental Protocols
Protocol 1: Live Cell Labeling using SPAAC with DBCO-TAMRA
This protocol is suitable for labeling azide-modified biomolecules on the surface of or within live mammalian cells.
Materials:
-
Mammalian cells cultured with an azide-derivatized metabolite (e.g., N-azidoacetylmannosamine - ManNAz)
-
DBCO-TAMRA
-
Anhydrous DMSO or DMF
-
Dulbecco's Phosphate-Buffered Saline (D-PBS) with 1% Fetal Bovine Serum (FBS)
-
4% formaldehyde (B43269) in D-PBS (for fixation)
Procedure:
-
Cell Preparation: Grow mammalian cells in the appropriate medium containing an azide-derivatized metabolite (e.g., ManNAz) at 37°C in a 5% CO₂ incubator to metabolically incorporate azide groups into cellular components.
-
Washing: Gently wash the cells twice with D-PBS containing 1% FBS to remove unincorporated azide precursors.[1]
-
DBCO-TAMRA Stock Solution: Prepare a 5 mM stock solution of DBCO-TAMRA in anhydrous DMSO or DMF.[1] Store protected from light at -20°C.
-
Labeling Reaction: Dilute the DBCO-TAMRA stock solution in D-PBS with 1% FBS to a final concentration of 5-30 µM. Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature in the dark.[1]
-
Washing: Wash the cells four times with D-PBS containing 1% FBS to remove unreacted DBCO-TAMRA.[1]
-
Fixation (Optional): If desired, fix the cells with 4% formaldehyde in D-PBS for 20 minutes at room temperature.
-
Imaging: The labeled cells are now ready for visualization by fluorescence microscopy.
Protocol 2: Labeling of Proteins in Cell Lysates using CuAAC
This protocol describes the labeling of azide-modified proteins in a cell lysate.
Materials:
-
Cell lysate containing azide-modified proteins (protein concentration should be 1-2 mg/mL)
-
TAMRA alkyne
-
Anhydrous DMSO
-
Click-iT™ Protein Reaction Buffer Kit (or individual components: CuSO₄, ligand e.g., TBTA or BTTAA, and a reducing agent e.g., sodium ascorbate or TCEP)
-
Methanol
Procedure:
-
Lysate Preparation: Prepare a cell lysate from cells metabolically labeled with an azide-containing amino acid (e.g., L-azidohomoalanine, AHA). Determine the protein concentration.
-
TAMRA Alkyne Stock Solution: Prepare a 1-10 mM stock solution of TAMRA alkyne in anhydrous DMSO.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 50 µL reaction, mix the components in the following order, vortexing after each addition:
-
Labeling Reaction: Incubate the reaction mixture for 20-30 minutes at room temperature, protected from light.[1][7]
-
Protein Precipitation: To remove unreacted reagents, precipitate the proteins. Add 450 µL of methanol and vortex. Then add 150 µL of chloroform and vortex. Add 300 µL of water and vortex.
-
Pelleting: Centrifuge the mixture at 13,000-18,000 x g for 5 minutes to pellet the protein at the interface.[7]
-
Washing: Carefully remove the supernatant. Wash the protein pellet twice with 450 µL of methanol, centrifuging after each wash.[7]
-
Resuspension: Air-dry the pellet and resuspend it in an appropriate buffer (e.g., SDS-PAGE loading buffer) for downstream analysis like in-gel fluorescence scanning.
Protocol 3: In Situ Labeling of Alkyne-Modified Targets in Tissue Sections using CuAAC
This protocol is adapted for labeling alkyne-modified drug targets in tissue sections.
Materials:
-
Tissue sections containing an alkyne-modified target (e.g., from an animal dosed with an alkyne-tagged covalent inhibitor)
-
TAMRA azide
-
Anhydrous DMSO
-
Click reaction buffer components:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Procedure:
-
Tissue Preparation: Prepare tissue sections as required for imaging.
-
Click Reaction Buffer Preparation: Prepare the click reaction buffer by mixing the following components per reaction:
-
1.0 µL of 50 mM CuSO₄ in H₂O
-
3.0 µL of 1.7 mM TBTA in 1:4 DMSO/t-BuOH
-
1.0 µL of freshly prepared 50 mM TCEP in H₂O
-
1.0 µL of 1.25 mM TAMRA azide in DMSO[9]
-
-
Labeling Reaction: For every 50 µL of tissue proteome, add 6 µL of the prepared click reaction buffer. Gently mix and incubate for 1 hour at room temperature in the dark.[9]
-
Washing: After the incubation, wash the tissue sections extensively to remove unreacted click chemistry components.
-
Imaging: The tissue sections are now ready for fluorescence microscopy to visualize the localization of the alkyne-tagged molecule.
Mandatory Visualizations
Caption: Workflow for live cell labeling using SPAAC with DBCO-TAMRA.
Caption: Principle of TAMRA alkyne labeling via click chemistry.
References
- 1. interchim.fr [interchim.fr]
- 2. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. youdobio.com [youdobio.com]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. eurogentec.com [eurogentec.com]
- 9. In situ Identification of Cellular Drug Targets in Mammalian Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. lifetein.com [lifetein.com]
TAMRA Alkyne for Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of TAMRA (Tetramethylrhodamine) alkyne in flow cytometry, a powerful technique for single-cell analysis. The primary application highlighted is the detection of cell proliferation through the Click-iT™ EdU assay, a robust method that leverages the principles of click chemistry.
Introduction to TAMRA Alkyne in Flow Cytometry
TAMRA alkyne is a fluorescent probe containing a terminal alkyne group. This functional group allows it to be covalently conjugated to molecules containing an azide (B81097) group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". In the context of flow cytometry, this bioorthogonal reaction is instrumental in attaching the bright TAMRA fluorophore to a specific cellular target that has been metabolically, enzymatically, or chemically labeled with an azide.
The most prevalent application of TAMRA alkyne in flow cytometry is the analysis of cell proliferation. This is achieved by introducing an alkyne-modified nucleoside, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), to cells in culture. EdU is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Following fixation and permeabilization, the alkyne group in the incorporated EdU is then available to react with an azide-modified TAMRA molecule, leading to highly specific and efficient fluorescent labeling of proliferating cells.[1]
Data Presentation: Spectral Properties of TAMRA and Spectrally Similar Fluorophores
When designing a multicolor flow cytometry experiment, understanding the spectral properties of the chosen fluorophores is critical to minimize spectral overlap and ensure accurate data collection. The following table summarizes the key spectral characteristics of TAMRA and some commonly used, spectrally similar fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| TAMRA | ~555 | ~575 | ~92,000 | ~0.1 |
| Alexa Fluor 546 | ~556 | ~573 | ~104,000 | 0.79 |
| Cy3 | ~550 | ~570 | ~150,000 | 0.15 |
| TRITC | ~557 | ~576 | ~85,000 | 0.28 |
Note: The exact spectral characteristics can vary depending on the solvent, pH, and conjugation state of the dye. The data presented here is compiled from various sources for comparative purposes.
Experimental Protocols
Protocol 1: Cell Proliferation Analysis using Click-iT™ EdU and TAMRA Alkyne
This protocol details the steps for labeling, fixing, permeabilizing, and staining cells for cell cycle analysis using the Click-iT™ EdU assay with TAMRA alkyne.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
EdU (5-ethynyl-2'-deoxyuridine) solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click-iT™ reaction buffer
-
Copper sulfate (B86663) (CuSO₄) solution
-
TAMRA alkyne
-
Reducing agent (e.g., sodium ascorbate)
-
DNA stain (e.g., DAPI, Hoechst 33342)
-
Flow cytometer
Procedure:
-
EdU Labeling:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Add EdU to the culture medium at a final concentration of 10 µM.
-
Incubate for a period that allows for sufficient incorporation into newly synthesized DNA (e.g., 2 hours). The optimal incubation time may vary depending on the cell type and proliferation rate.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells using standard methods (e.g., trypsinization for adherent cells).
-
Wash the cells once with 1% BSA in PBS.
-
Resuspend the cell pellet in 100 µL of fixative solution.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Wash the cells twice with 1% BSA in PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of permeabilization buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the Click-iT™ reaction cocktail immediately before use. For a single sample, mix the following in order:
-
Click-iT™ reaction buffer
-
CuSO₄ solution
-
TAMRA alkyne solution
-
Reaction buffer additive (reducing agent)
-
-
Wash the permeabilized cells once with 1% BSA in PBS.
-
Resuspend the cell pellet in the Click-iT™ reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
DNA Staining and Analysis:
-
Wash the cells once with permeabilization buffer.
-
Resuspend the cells in a solution containing a DNA stain (e.g., DAPI or Hoechst 33342) to analyze DNA content for cell cycle profiling.
-
Incubate as recommended for the specific DNA stain.
-
Analyze the cells on a flow cytometer. TAMRA fluorescence is typically detected in the PE-Texas Red or a similar channel.
-
Mandatory Visualizations
Caption: A simplified signaling pathway leading to cell proliferation and DNA synthesis.
Caption: Experimental workflow for cell proliferation analysis using EdU and TAMRA alkyne.
References
Troubleshooting & Optimization
Technical Support Center: TAMRA Alkyne Click Chemistry
Welcome to the technical support center for TAMRA alkyne experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low signal in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low or no TAMRA signal in my click chemistry experiment?
A low or nonexistent fluorescent signal in your TAMRA alkyne experiment can stem from several factors throughout the workflow. The issue can generally be categorized into three areas: inefficient click reaction, compromised reagents, or problems with the sample and imaging.
Common Causes for Low Signal:
-
Inefficient Click Reaction: The copper-catalyzed reaction is sensitive to the concentration and quality of its components. Suboptimal concentrations of copper, ligand, or the reducing agent can lead to poor reaction efficiency. The presence of copper chelators (e.g., EDTA) or high concentrations of thiols in your sample can also inhibit the copper catalyst.[1]
-
Reagent Degradation: Key reagents are susceptible to degradation. Sodium ascorbate, the reducing agent, oxidizes quickly in solution and when exposed to air.[2][3] The TAMRA alkyne dye itself is sensitive to light and can photobleach if not handled properly.[4]
-
Low Incorporation of Azide (B81097)/Alkyne: The biological molecule of interest may not have incorporated the azide or alkyne moiety efficiently during the metabolic labeling step.[5][6] Steric hindrance can also be an issue, where the azide or alkyne is buried within the biomolecule and inaccessible to the detection reagent.[4]
-
Fluorescence Quenching: TAMRA fluorescence can be quenched (diminished) due to interactions with other molecules, including other TAMRA dyes if they are in close proximity (self-quenching) or certain DNA bases like guanine.[7][8][9]
-
Nonspecific Binding & High Background: In some cases, the TAMRA alkyne may bind non-specifically to proteins or other cellular components, which can obscure a true signal. This can sometimes be observed even in negative controls that did not receive the azide- or alkyne-modified metabolic label.[10][11]
-
Suboptimal Imaging: Incorrect settings on the fluorescence microscope or gel imager, such as wrong excitation/emission filters or low exposure times, can lead to failure to detect the signal.
To diagnose the specific cause, a logical troubleshooting approach is recommended.
Q2: How can I optimize the concentrations of my click chemistry reagents?
The ratio and concentration of click chemistry reagents are critical for success. While optimal concentrations may vary by application (e.g., in-gel vs. in-cell), the following table provides validated starting points from various protocols. It is often necessary to perform a titration to find the optimal concentration for your specific system.
| Reagent | Role | Recommended Final Concentration Range | Key Considerations |
| TAMRA Alkyne | Fluorescent Reporter | 0.2 µM - 50 µM | Higher concentrations can increase background. Test a range to find the best signal-to-noise ratio.[5][12][13] |
| Copper (II) Sulfate (CuSO₄) | Catalyst Source | 50 µM - 1 mM | Provides the Cu(I) catalyst after reduction. High concentrations can be toxic to live cells.[5][12][14] |
| Reducing Agent (e.g., Sodium Ascorbate, TCEP) | Reducing Agent | 400 µM - 15 mM | Reduces Cu(II) to the active Cu(I) state. A significant excess relative to CuSO₄ is recommended.[5][11][12] Must be freshly prepared.[2][3] |
| Copper Ligand (e.g., TBTA, THPTA, BTTAA) | Cu(I) Stabilizer | 100 µM - 2 mM | Protects the Cu(I) catalyst from oxidation and improves reaction efficiency.[5][15] THPTA is recommended for aqueous solutions.[15] |
Q3: My reagents might be old. How should I properly store them to prevent degradation?
Proper storage is crucial for maintaining reagent activity. Improper handling, such as repeated freeze-thaw cycles or exposure to light and air, can rapidly degrade key components of the click reaction.
| Reagent | Form | Recommended Storage Conditions | Shelf Life & Notes |
| TAMRA Alkyne | Solid / DMSO Stock | Store at -20°C, desiccated and protected from light.[4] | Avoid repeated freeze-thaw cycles by preparing aliquots.[4] |
| Copper (II) Sulfate (CuSO₄) | Solid / Aqueous Stock | Store at room temperature.[16] | Stock solutions are stable for extended periods. |
| Sodium Ascorbate | Solid | Store solid at room temperature in a dry location.[2] | Crucially, solutions must be prepared fresh for each experiment. Oxidized solutions will appear yellow or brown and are ineffective.[2][3] |
| Ligands (TBTA, THPTA, etc.) | Solid / DMSO or Aqueous Stock | Store stock solutions at -20°C.[16][17] | Frozen stock solutions are typically stable for several weeks to months.[16][17] |
Q4: Can you provide a standard protocol for TAMRA alkyne labeling of proteins in fixed cells?
This protocol provides a general workflow for labeling azide-modified proteins in fixed and permeabilized cells. Optimization may be required for your specific cell type and experimental setup.
Detailed Methodology:
-
Cell Culture and Metabolic Labeling:
-
Culture cells under standard conditions.
-
Incubate cells with an appropriate concentration of an azide-modified metabolic precursor (e.g., an amino acid analog) for a sufficient duration to allow incorporation into proteins.
-
-
Fixation and Permeabilization:
-
Wash cells gently with PBS (Phosphate-Buffered Saline).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with a buffer containing a detergent (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.[4]
-
Wash cells three times with PBS.
-
-
Click Reaction:
-
Prepare a fresh Click Reaction Cocktail. For a 1 mL final volume, add reagents sequentially and mix after each addition:
-
885 µL of PBS
-
10 µL of TAMRA Alkyne (from a 1 mM stock in DMSO, final conc. 10 µM)
-
20 µL of CuSO₄ (from a 50 mM stock in H₂O, final conc. 1 mM)[5]
-
25 µL of Ligand (e.g., THPTA from a 40 mM stock in H₂O, final conc. 1 mM)
-
50 µL of Sodium Ascorbate (from a 100 mM stock in H₂O, prepare fresh , final conc. 5 mM)
-
-
Remove the final PBS wash from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells three to five times with PBS to remove unbound dye.
-
If desired, stain nuclei with a dye like DAPI.
-
Mount the coverslip on a microscope slide using an antifade mounting medium.[18]
-
Image using a fluorescence microscope with appropriate filters for TAMRA (typically around 542 nm excitation and 568 nm emission).[5]
-
Visual Guides
Experimental & Troubleshooting Workflows
The following diagrams illustrate the standard experimental workflow for a TAMRA alkyne labeling experiment and a logical troubleshooting tree to help diagnose the cause of a low signal.
Signaling Pathway
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the chemical reaction at the heart of this technique. The diagram below illustrates the fundamental process.
References
- 1. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Na-Ascorbate - click chemistry grade, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 8. Enhancement of fluorescent resonant energy transfer and the antenna effect in DNA structures with multiple fluorescent dyes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01470H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. broadpharm.com [broadpharm.com]
- 16. researchgate.net [researchgate.net]
- 17. metabion.com [metabion.com]
- 18. biotium.com [biotium.com]
Technical Support Center: Optimizing Copper Catalyst Concentration for TAMRA Click Reaction
Welcome to the technical support center for optimizing your copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions involving TAMRA (tetramethylrhodamine). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful bioconjugation. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper (Cu) concentration for a TAMRA click reaction?
A1: While there is no single optimal concentration for all applications, a final copper concentration in the range of 50 µM to 250 µM is generally recommended for bioconjugation reactions.[1] For many protocols, a starting concentration of 100 µM CuSO₄ is effective.[1] The ideal concentration is often dependent on the specific substrates and their concentrations.
Q2: Why is a ligand necessary for the copper-catalyzed click reaction?
A2: Ligands, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA, are crucial for several reasons. They stabilize the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state and disproportionation.[2][3][4] Ligands also accelerate the reaction rate and can reduce copper-induced damage to biomolecules.[5][6]
Q3: What is the recommended ligand-to-copper ratio?
A3: A ligand-to-copper ratio of 5:1 is commonly recommended to ensure the copper catalyst remains active and to protect biomolecules.[1][5] However, ratios between 1:1 and 5:1 can be effective.[2] It is advisable to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[2][7]
Q4: Can the copper catalyst quench the fluorescence of my TAMRA-labeled product?
A4: Yes, copper ions have been shown to quench the fluorescence of various fluorophores, including rhodamine derivatives like TAMRA.[8][9] This is a critical consideration for downstream applications that rely on fluorescence detection. It is often necessary to remove excess copper after the reaction is complete.
Q5: How can I remove the copper catalyst after the reaction?
A5: Copper can be removed using a copper chelator, such as EDTA (ethylenediaminetetraacetic acid). The addition of a chelator can often reverse the fluorescence quenching caused by the copper ions.[8] Purification methods like dialysis, size exclusion chromatography, or precipitation can also be used to separate the labeled biomolecule from the catalyst and other small molecule reagents.
Troubleshooting Guide
This section addresses specific issues that may arise during your TAMRA click chemistry experiments.
Low or No Product Yield
Problem: You observe a weak or absent signal from your TAMRA-labeled product, indicating a low reaction yield.
This is a common issue that can stem from several factors related to the copper catalyst.
Caption: Troubleshooting workflow for low product yield in TAMRA click reactions.
Possible Causes and Solutions:
-
Inactive Copper Catalyst: The active catalyst for the click reaction is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[2][10]
-
Solution: Ensure you are using a fresh solution of a reducing agent, such as sodium ascorbate (B8700270), to maintain the copper in the +1 oxidation state.[2][7] It is also beneficial to degas your solvents to remove dissolved oxygen.[10]
-
-
Ligand Issues: An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor catalyst stability and reduced reaction efficiency.[2]
-
Suboptimal Copper Concentration: The reaction rate is dependent on the copper concentration, with a threshold behavior observed. Reactivity can be low below 50 µM, and maximal activity is often reached around 250 µM.[1]
-
Solution: If you suspect low efficiency, try increasing the copper concentration within the 50-250 µM range.
-
Non-Specific Labeling
Problem: You observe fluorescent bands in your negative control samples (e.g., proteins without an azide (B81097) or alkyne group) on a gel.
Caption: Troubleshooting workflow for non-specific TAMRA labeling.
Possible Causes and Solutions:
-
Copper-Mediated Non-Specific Binding: Weak, non-specific labeling of proteins by terminal alkynes can occur in the presence of a Cu(I) catalyst.[11] This effect is generally not observed in the absence of copper.[11]
-
Solution: To confirm this, run a control reaction without the copper catalyst. If the non-specific labeling disappears, it is likely copper-mediated. Optimizing the copper concentration (potentially lowering it) may help.
-
-
Excess Fluorophore Probe: High concentrations of the TAMRA-alkyne or TAMRA-azide can lead to non-specific interactions and background fluorescence.[11]
-
Solution: Titrate the concentration of your TAMRA probe to find the lowest effective concentration. Ensure that unbound dye is removed during purification steps.
-
-
Interfering Substances: Molecules containing thiols, such as DTT or cysteine residues in proteins, can interact with the copper catalyst and may also participate in side reactions.[5][10][12]
Data Presentation: Recommended Reagent Concentrations
The following table summarizes typical concentration ranges for key components in a TAMRA click reaction for bioconjugation. These values can be used as a starting point for optimization.
| Reagent | Stock Concentration | Final Concentration | Role |
| CuSO₄ | 20 mM in H₂O | 50 - 250 µM[1] | Catalyst Precursor |
| Ligand (e.g., THPTA) | 50 mM in H₂O | 250 µM - 1.25 mM[1] | Cu(I) Stabilizer |
| Sodium Ascorbate | 100 mM in H₂O (prepare fresh) | 2.5 - 5 mM[1][7] | Reducing Agent |
| Azide/Alkyne Biomolecule | Varies | 10 - 100 µM | Substrate 1 |
| TAMRA-Alkyne/Azide | 1-10 mM in DMSO | 20 - 200 µM (Often 2-10 fold excess) | Substrate 2 |
| Aminoguanidine (Optional) | 100 mM in H₂O | 5 mM[1] | Antioxidant |
Experimental Protocols
General Protocol for TAMRA Click Reaction on a Protein
This protocol provides a starting point for labeling an alkyne-modified protein with a TAMRA-azide. It should be optimized for your specific protein and application.
1. Prepare Stock Solutions:
-
Protein-Alkyne: Prepare your alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). Avoid Tris buffers as they can chelate copper.[7][10]
-
TAMRA-Azide: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.
-
Ligand (THPTA): Prepare a 50 mM stock solution in nuclease-free water.[1]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution should be prepared fresh for each experiment. [2]
2. Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, add the following in order:
-
Protein-Alkyne Solution: Add a volume to achieve a final concentration of 25 µM (e.g., 2.5 nmol in 100 µL).
-
Buffer: Add buffer to bring the volume to ~90 µL.
-
TAMRA-Azide: Add 1 µL of the 10 mM stock solution for a final concentration of 100 µM (4-fold excess).
-
-
In a separate tube, pre-mix the copper and ligand:
-
Add 0.5 µL of 20 mM CuSO₄.
-
Add 1 µL of 50 mM THPTA.
-
Vortex briefly. This will give final concentrations of 100 µM CuSO₄ and 500 µM THPTA (5:1 ratio).
-
-
Add the 1.5 µL of the copper/ligand mixture to the protein/azide solution.
-
Initiate the reaction by adding 5 µL of freshly prepared 100 mM sodium ascorbate (final concentration 5 mM).
-
Gently mix the reaction by pipetting or brief vortexing.
3. Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. Protect from light to prevent photobleaching of the TAMRA dye. Reaction times can be optimized and may be complete in as little as 15-30 minutes.[3][4]
4. Post-Reaction Cleanup:
-
Remove excess reagents and the copper catalyst. This can be achieved by:
-
Precipitation: Precipitate the protein using a method like trichloroacetic acid (TCA) precipitation.
-
Size Exclusion Chromatography: Use a desalting column to separate the labeled protein from smaller molecules.
-
Dialysis: Dialyze the sample against a suitable buffer.
-
5. Analysis:
-
Analyze the labeled protein using SDS-PAGE and in-gel fluorescence scanning to confirm successful labeling. A Coomassie stain can be used to visualize the total protein.[11]
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. confluore.com.cn [confluore.com.cn]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Copper Induced Fluorescence Quenching of Red Fluorescent Protein, DsRed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing TAMRA Alkyne Degradation
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of TAMRA (Tetramethylrhodamine) alkyne to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for TAMRA alkyne?
A1: For long-term stability, TAMRA alkyne should be stored at -20°C in the dark.[1][2][3][4][5] It is also crucial to keep the product desiccated to protect it from moisture.[1][5] Many suppliers ship the product at ambient temperature, indicating short-term stability for up to a few weeks without refrigeration.[1][2][4]
Q2: How should I store TAMRA alkyne once it's dissolved in a solvent?
A2: If you dissolve TAMRA alkyne, for instance in DMSO or DMF, it is best to prepare highly concentrated stock solutions, aliquot them into single-use volumes, and store them at -20°C in the dark.[6] This practice minimizes the damaging effects of repeated freeze-thaw cycles.[7][8] Once a stock solution is made, it should be used within a few weeks. For example, some labeling kits suggest using reconstituted and activated labeling reagents within 20 days.[9]
Q3: My click chemistry reaction with TAMRA alkyne failed. Could the dye have degraded?
A3: Yes, degradation is a possible cause. If the TAMRA alkyne has been stored improperly (e.g., exposed to light, moisture, or frequent temperature fluctuations), both the fluorescent properties of the TAMRA dye and the reactivity of the alkyne group can be compromised.[6][7][10] This can lead to low or no signal in your experiment. Another potential issue could be non-specific binding, which has been observed in some click reactions involving alkyne dyes.[11][12]
Q4: What are the main causes of TAMRA alkyne degradation?
A4: The primary factors leading to the degradation of TAMRA alkyne are:
-
Photobleaching: Exposure to light can cause the TAMRA fluorophore to lose its ability to fluoresce.[8][10] TAMRA is known for its good photostability, but prolonged exposure should still be avoided.[13][14]
-
Moisture: The presence of water can lead to hydrolysis, especially for reactive forms of the dye or if the alkyne itself is susceptible to hydration. It is recommended to warm the vial to room temperature before opening to prevent condensation.[6]
-
Oxidation: Like many organic molecules, TAMRA alkyne can be susceptible to oxidation, which can alter its chemical structure and function. Purging vials with an inert gas like argon or nitrogen can help extend the reagent's shelf life.[6]
-
pH: Storing dissolved oligonucleotides or other molecules labeled with TAMRA in acidic conditions (pH < 7) can lead to degradation. A neutral or slightly alkaline buffer (pH 7-9) is recommended.[7][8]
Storage Conditions Summary
For easy comparison, the following table summarizes the recommended storage conditions for TAMRA alkyne from various suppliers.
| Storage Parameter | Solid Form | Solution (Stock) |
| Temperature | -20°C for long-term (months to years).[1][2][3][4] | -20°C.[6][15] |
| 0-4°C for short-term (days to weeks).[4] | 4°C for working dilutions (use within days).[7] | |
| Light | Store in the dark.[1][2][3][4] | Store in the dark.[6][8] |
| Moisture | Desiccate.[1][5] | Cap tightly to avoid atmospheric moisture.[6][9] |
| Shelf Life | 12-24 months or more if stored properly.[1][3][4] | Stability is reduced; use within weeks to months.[9][16][17] |
Troubleshooting Guide
If you suspect your TAMRA alkyne has degraded, follow this troubleshooting workflow.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. 5-TAMRA-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 4. medkoo.com [medkoo.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. metabion.com [metabion.com]
- 9. abcam.com [abcam.com]
- 10. idtdna.com [idtdna.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. TAMRA dye for labeling in life science research [baseclick.eu]
- 15. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 16. interchim.fr [interchim.fr]
- 17. metabion.com [metabion.com]
Technical Support Center: Optimizing TAMRA Alkyne Click Chemistry in Cell Lysates
Welcome to the technical support center for improving the efficiency of your TAMRA alkyne-based click chemistry reactions in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the TAMRA alkyne reaction in cell lysates?
The reaction is a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry."[1] In a typical workflow, a biomolecule of interest (e.g., a protein) is metabolically labeled with an azide-containing analog. After cell lysis, the azide-modified biomolecule is detected by adding the TAMRA alkyne probe. In the presence of a Cu(I) catalyst, the azide (B81097) and alkyne groups "click" together, forming a stable triazole linkage and covalently attaching the fluorescent TAMRA dye to the target.[2][3]
Q2: Why is a copper-stabilizing ligand necessary for reactions in cell lysates?
Cell lysates are complex mixtures containing molecules that can inhibit the Cu(I) catalyst, such as thiols (e.g., glutathione) and certain buffer components.[4][5] Ligands like TBTA, BTTAA, or the water-soluble THPTA chelate and stabilize the Cu(I) ion, protecting it from oxidation to the inactive Cu(II) state and preventing it from being sequestered by inhibitory lysate components.[6][7] This protection is crucial for maintaining catalytic activity and achieving high reaction efficiency.
Q3: My fluorescent signal is weak. What are the primary causes for low reaction efficiency?
Low signal intensity can stem from several factors:
-
Inactive Copper Catalyst: The active catalyst is Cu(I), which is easily oxidized. Ensure your reducing agent (sodium ascorbate) is fresh and that solutions are properly degassed if sensitivity persists.[7][8]
-
Catalyst Inhibition: Components in your lysis buffer (e.g., Tris, imidazole, EDTA) or high concentrations of thiols can inhibit the copper catalyst.[5][6]
-
Incorrect Reagent Concentrations: The concentrations of copper, ligand, reducing agent, and the TAMRA alkyne probe must be optimized.
-
Suboptimal Incubation Time: Reaction times may need to be extended. While some protocols suggest 30 minutes, 1-2 hours at room temperature is common.[9]
Q4: I'm observing high background fluorescence or non-specific labeling in my negative controls. How can I reduce it?
High background is a common issue and can be caused by the non-specific binding of the TAMRA alkyne probe to proteins or other cellular components.[10][11]
-
Titrate the TAMRA Alkyne: Reduce the final concentration of the TAMRA alkyne probe. A good starting range is 2-40 µM; titrating down to the low micromolar range can often help.[9]
-
Improve Washing Steps: After the reaction, ensure thorough protein precipitation and washing steps to remove any unbound dye.[9]
-
Consider Copper-Free Click Chemistry: If background persists, using a strained alkyne dye (e.g., a DBCO derivative) for a copper-free reaction can reduce non-specific side reactions, although these reactions are typically slower.[10][12]
-
Block Thiol Groups: In some cases, background may arise from a thiol-yne side reaction. Pre-incubating the lysate with a blocking agent like iodoacetamide (B48618) may reduce this effect.[6]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Fluorescent Signal | 1. Inactive Catalyst: Sodium ascorbate (B8700270) solution is old or oxidized; Cu(I) oxidized to Cu(II). | 1. Always prepare sodium ascorbate solution fresh. [5][9] For sensitive applications, degas buffers to remove dissolved oxygen.[7] |
| 2. Catalyst Inhibition: Lysis buffer contains Tris, HEPES, imidazole, or chelators like EDTA.[6] | 2. Switch to a compatible buffer like sodium phosphate.[6] If you must use an inhibitory buffer, you may need to increase the copper/ligand concentration. | |
| 3. Insufficient Incubation: Reaction time is too short. | 3. Increase the incubation time to 1-2 hours at room temperature. Protect the reaction from light.[9] | |
| High Background in "No Azide" Control | 1. Excess TAMRA Alkyne: High concentrations of the fluorescent probe lead to non-specific binding. | 1. Titrate the TAMRA alkyne concentration. Start at a lower concentration (e.g., 5-10 µM) and optimize.[9] |
| 2. Inadequate Removal of Unbound Dye: Precipitation and washing steps are insufficient. | 2. Ensure efficient protein precipitation (e.g., with methanol/chloroform) and perform multiple washes of the protein pellet.[9] | |
| 3. Hydrophobic Interactions: The TAMRA dye itself can hydrophobically interact with proteins.[11] | 3. Consider adding a low concentration of a mild detergent like SDS (e.g., 0.1-0.2%) to the reaction buffer to reduce non-specific interactions.[4] | |
| Protein Precipitation During Reaction | 1. High Reagent Concentrations: High concentrations of DMSO (from stock solutions) or other reagents can cause protein denaturation and precipitation. | 1. Minimize the volume of organic solvents added. Ensure the final concentration of DMSO is low (typically <5% v/v). |
| 2. Suboptimal Buffer Conditions: The pH or salt concentration of the final reaction mixture is not optimal for protein solubility. | 2. Re-evaluate the buffer composition. Ensure the final buffer conditions are compatible with your protein lysate. |
Experimental Protocols & Data
Recommended Reagent Concentrations
The optimal concentration for each reagent can vary depending on the specific cell lysate and experimental setup. The following table provides a validated starting point for optimization.
| Reagent | Stock Concentration | Final Concentration Range | Notes |
| TAMRA Alkyne | 1-10 mM in DMSO | 2 µM - 40 µM | Start with ~20 µM and titrate down if background is high.[9] |
| Copper(II) Sulfate (CuSO₄) | 20-50 mM in H₂O | 50 µM - 1 mM | Must be used with a reducing agent.[6][9] |
| Sodium Ascorbate | 50-300 mM in H₂O | 1 mM - 5 mM | Must be prepared fresh for each experiment. [6][9] |
| Copper-Stabilizing Ligand (e.g., THPTA, BTTAA) | 5-50 mM in H₂O or DMSO | 100 µM - 2 mM | The ligand-to-copper ratio is often between 1:1 and 5:1.[8] |
| Protein Lysate | 1-5 mg/mL | 0.5 - 2 mg/mL | The final protein concentration in the reaction should be optimized. |
General Protocol for TAMRA Alkyne Labeling in Cell Lysate
This protocol is a general guideline and should be optimized for your specific application.
-
Prepare Stock Solutions:
-
TAMRA Alkyne: 10 mM in anhydrous DMSO.
-
CuSO₄: 50 mM in deionized water.
-
Ligand (e.g., THPTA): 50 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water. Prepare this solution immediately before use.
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order. Vortex briefly after each addition.
-
50 µL of cell lysate (1-5 mg/mL in a compatible buffer like PBS).
-
Add buffer (e.g., PBS, pH 7.4) to bring the volume to the desired final reaction volume (e.g., 100 µL).
-
Add the required volume of TAMRA Alkyne stock solution.
-
Premix Catalyst: In a separate tube, mix the CuSO₄ and Ligand stock solutions before adding them to the main reaction. This allows the ligand to chelate the copper.
-
Add the premixed Copper/Ligand solution to the reaction tube.
-
-
Initiate the Reaction:
-
Add the freshly prepared Sodium Ascorbate solution to the tube to initiate the click reaction.
-
Vortex the tube gently.
-
-
Incubate:
-
Protect the reaction from light by wrapping the tube in foil.
-
Incubate at room temperature for 1-2 hours.
-
-
Process for Analysis:
-
Precipitate the protein using a methanol/chloroform protocol to remove unreacted reagents.[9]
-
Wash the resulting protein pellet with cold methanol.
-
Resuspend the pellet in an appropriate buffer (e.g., Laemmli buffer for SDS-PAGE analysis).
-
Visualized Workflows and Pathways
Caption: General experimental workflow for TAMRA alkyne labeling in cell lysates.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates [mdpi.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
effect of pH on TAMRA alkyne labeling efficiency
Welcome to the technical support center for TAMRA (Tetramethylrhodamine) alkyne labeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving the conjugation of TAMRA alkyne to azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for TAMRA alkyne labeling using copper-catalyzed click chemistry?
For most bioconjugation applications, the recommended pH for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is around 7.0.[1] While the reaction can proceed over a broad pH range (pH 4 to 12), a neutral to slightly basic pH of 7.0-7.5 is often optimal for ensuring high efficiency and maintaining the integrity of the biomolecule being labeled.[2][3][4]
Q2: How does an incorrect pH affect the labeling reaction?
An incorrect pH can negatively impact the labeling efficiency in several ways:
-
Catalyst Activity: The copper(I) catalyst is essential for the reaction. Acidic conditions can reduce its activity, leading to a lower labeling yield.[5]
-
Biomolecule Stability: Extreme pH values can lead to the denaturation or degradation of sensitive biomolecules such as proteins and nucleic acids.
-
TAMRA Fluorescence: The fluorescence of the TAMRA dye itself is pH-sensitive. Its intensity decreases in alkaline environments (pH > 8.0).[6][7] For optimal signal, maintaining a neutral to slightly acidic environment is recommended.[6]
Q3: Can I use any buffer for the TAMRA alkyne labeling reaction?
No, the choice of buffer is critical. It is advisable to avoid buffers that can interfere with the copper catalyst. Specifically:
-
Tris buffer can slow down the CuAAC reaction.[1]
-
Buffers with high concentrations of chloride ions (greater than approximately 0.2 M) should be avoided as chloride can compete for copper binding.[1] Recommended buffers include phosphate-buffered saline (PBS) and HEPES at a pH of 7.0-7.5.[4]
Q4: I am observing high background or non-specific binding with my TAMRA alkyne. Could pH be the cause?
While other factors can contribute to non-specific binding, a slightly alkaline pH might, in some cases, increase the reactivity of certain components, potentially leading to non-specific interactions.[5][8][9] Ensuring the buffer pH does not exceed 7.5 and including thorough washing steps can help mitigate this issue.[5]
Q5: My TAMRA-labeled peptide is precipitating. How does pH affect this?
The precipitation of TAMRA-labeled peptides is often due to the hydrophobic nature of the TAMRA dye.[7] While pH is a critical factor for the fluorescence of TAMRA, its direct effect on aggregation is secondary to factors like the peptide sequence and degree of labeling.[7] However, maintaining an optimal pH for your specific peptide's solubility is crucial.
Troubleshooting Guide
This guide addresses common issues encountered during TAMRA alkyne labeling experiments, with a focus on problems related to pH.
| Problem | Potential Cause (pH-Related) | Recommended Solution |
| Low or No Labeling Signal | Acidic Buffer pH: The pH of the reaction buffer may be too low, leading to reduced activity of the copper catalyst.[5] | Verify the pH of your buffer and adjust it to the optimal range of 7.0-7.5. Prepare fresh buffer if you suspect contamination or degradation. |
| Buffer Interference: The chosen buffer may be interfering with the copper catalyst (e.g., Tris).[1] | Switch to a recommended buffer such as PBS or HEPES at pH 7.0-7.5.[4][5] | |
| High Background Signal / Non-specific Labeling | Alkaline Buffer pH: A slightly alkaline pH might in some cases increase the reactivity of certain components, potentially leading to non-specific interactions.[5] | Ensure the buffer pH does not exceed 7.5. Consider including a final wash step with a neutral buffer to remove non-specifically bound dye. |
| Reduced Fluorescence Intensity | Alkaline Buffer pH: The fluorescence of TAMRA is known to diminish in alkaline conditions (pH > 8.0).[6][7] | For imaging and analysis, ensure the final buffer is neutral to slightly acidic. Consider using a pH-stabilized buffer like HEPES.[6] |
| Inconsistent Labeling Results | Poor Buffer Capacity: The buffering capacity of a low molarity buffer may be insufficient to maintain a stable pH throughout the reaction, especially if acidic or basic components are introduced with your sample. | Use a buffer with a higher concentration (e.g., 100-200 mM) to ensure stable pH control during the labeling reaction. |
Quantitative Data Summary
The efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is influenced by pH. Below is a summary of recommended pH ranges for optimal performance.
| pH Range | Buffer Recommendation | Expected Outcome | Reference |
| 4.0 - 12.0 | Aqueous Solutions | Reaction proceeds, but may not be optimal for all biomolecules. | [2] |
| 7.0 - 7.5 | PBS, HEPES | Optimal for most bioconjugation applications, ensuring catalyst activity and biomolecule stability. | [4][5] |
| > 8.0 | - | Potential for decreased TAMRA fluorescence intensity. | [6][7] |
Experimental Protocol: TAMRA Alkyne Labeling of an Azide-Modified Protein
This protocol provides a general methodology for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label an azide-modified protein with TAMRA alkyne.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
TAMRA alkyne
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper ligand (e.g., THPTA) solution (e.g., 50 mM in water)
-
Reducing agent (e.g., Sodium Ascorbate) solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare Reagents:
-
Dissolve TAMRA alkyne in anhydrous DMSO to prepare a 10 mM stock solution.
-
Prepare fresh 100 mM sodium ascorbate (B8700270) solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the reaction buffer. The final protein concentration should typically be in the range of 1-10 mg/mL.
-
Add the TAMRA alkyne stock solution. A 2 to 10-fold molar excess of the alkyne over the azide (B81097) is commonly used.
-
Prepare a premix of CuSO₄ and the copper ligand. A 5:1 ligand to copper ratio is often recommended.[1]
-
Add the CuSO₄/ligand premix to the reaction tube. Final concentrations of 0.05 to 0.25 mM CuSO₄ are typical.[1]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[1]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. The optimal reaction time may need to be determined empirically.
-
-
Purification:
-
Remove the unreacted TAMRA alkyne and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).
-
Visualizations
Caption: Workflow for TAMRA alkyne labeling of an azide-modified protein via CuAAC.
Caption: Troubleshooting logic for low TAMRA alkyne labeling efficiency.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. bioclone.net [bioclone.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
minimizing cell toxicity in live imaging with TAMRA alkyne
Welcome to the technical support center for live-cell imaging with TAMRA alkyne. This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you minimize cell toxicity and acquire high-quality imaging data.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during live-cell labeling experiments using TAMRA alkyne and click chemistry.
Q1: Why are my cells dying after the TAMRA alkyne labeling procedure?
A: Cell death is a common issue and can stem from two primary sources: chemical toxicity and phototoxicity.
-
Chemical Toxicity : The most frequent cause is not the TAMRA alkyne itself, but the copper(I) catalyst required for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click") reaction.[1][2][3] Copper ions can generate reactive oxygen species (ROS), which cause oxidative damage and cellular stress.[3] High concentrations of the TAMRA alkyne probe or the alkyne-modified metabolic precursor can also contribute to toxicity.[3][4]
-
Phototoxicity : High-intensity excitation light used during imaging can also generate ROS, leading to cell damage, membrane blebbing, and apoptosis.[3]
To diagnose the source, run parallel experiments: one with only the click reaction components (no imaging) and another with a labeled, un-imaged sample to assess the baseline health post-labeling.
Q2: How can I reduce the chemical toxicity from the copper catalyst?
A: Mitigating copper toxicity is critical for successful live-cell imaging. There are two main strategies: optimizing the copper-catalyzed reaction or eliminating copper entirely.
Strategy 1: Optimize the Copper-Catalyzed (CuAAC) Reaction
-
Use a Copper Ligand: This is the most effective way to reduce copper toxicity while maintaining catalytic activity. Water-soluble ligands like THPTA (tris(hydroxypropyltriazolyl)methylamine) or BTTAA accelerate the reaction and chelate the copper ions, sequestering them and preventing oxidative damage.[2][5] L-histidine has also been shown to be a cell-compatible ligand.[1]
-
Minimize Copper Concentration: Titrate the copper sulfate (B86663) (CuSO₄) concentration to the lowest effective level. Often, concentrations between 10 µM and 100 µM are sufficient, especially when a ligand is used.[6]
-
Reduce Incubation Time: Ligand-accelerated catalysis allows for very fast reaction times.[2] Aim for the shortest incubation period possible, often between 5 and 15 minutes, to minimize cell stress.[2][4][7]
Strategy 2: Use Copper-Free Click Chemistry (Recommended)
-
The best method for live-cell experiments is to avoid copper altogether by using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][8] This reaction uses a strained cyclooctyne (B158145) (e.g., DBCO, DIFO) that reacts spontaneously and bioorthogonally with an azide-modified molecule, requiring no catalyst and thus eliminating copper toxicity.[8][9]
Q3: I'm seeing high background fluorescence. How can I reduce it?
A: High background can obscure your specific signal. The primary causes are excess fluorescent probe and non-specific binding.
-
Optimize Probe Concentration: The TAMRA alkyne concentration may be too high. Perform a titration to find the lowest concentration that provides a good signal-to-noise ratio.[10]
-
Improve Washing Steps: Insufficient washing will leave unbound probe in the sample. Increase the number and duration of wash steps with pre-warmed, fresh media after the labeling reaction.[11][12]
-
Use a Blocking Buffer: Non-specific binding can occur if the dye adheres to cellular components or the dish surface.[11] While less common in live-cell imaging than in fixed immunofluorescence, if you suspect this is an issue, consider using a protein-based blocking solution like BSA, though its use must be compatible with your specific experiment.
-
Run Proper Controls: Always include a negative control where the cells were not incubated with the initial azide (B81097) or alkyne metabolic label but are still subjected to the TAMRA alkyne and click reaction.[13] This will reveal the level of non-specific probe binding.
Q4: My fluorescence signal is very weak. What can I do to improve it?
A: A weak signal can result from inefficient metabolic labeling, a suboptimal click reaction, or low target abundance.
-
Increase Metabolic Labeling Time: Ensure your cells have had sufficient time to incorporate the alkyne- or azide-modified metabolic precursor into the biomolecules of interest.
-
Check Reagent Quality: Ensure your TAMRA alkyne, copper sulfate, and sodium ascorbate (B8700270) solutions are fresh. Sodium ascorbate, the reducing agent that generates the active Cu(I) catalyst, is particularly prone to oxidation and should be prepared fresh for each experiment.[5]
-
Optimize Reaction Components: If using CuAAC, ensure you have an appropriate ratio of copper to ligand (typically 1:2 or 1:5). The use of a ligand like THPTA can dramatically accelerate the reaction, leading to a stronger signal in a shorter time.[2]
-
Increase Probe Concentration: While being mindful of toxicity and background, a slightly higher TAMRA alkyne concentration may be necessary to achieve a detectable signal, especially for low-abundance targets.[10]
Quantitative Data Summary
The optimal concentrations for click chemistry reagents can vary by cell type and experimental goals. The following table provides recommended starting ranges based on published literature. Always perform a titration to find the optimal conditions for your specific system.
| Reagent | Function | Recommended Starting Concentration | Key Considerations |
| TAMRA Alkyne | Fluorescent Probe | 1 - 25 µM | Higher concentrations increase signal but also background and potential toxicity.[4][9] |
| Copper (II) Sulfate (CuSO₄) | Catalyst Precursor | 10 - 100 µM | Primary source of cytotoxicity. Use the lowest effective concentration.[6][14] |
| Sodium Ascorbate (NaAsc) | Reducing Agent | 250 - 1000 µM | Reduces Cu(II) to the active Cu(I) catalyst. Prepare fresh immediately before use.[5][14] |
| THPTA or BTTAA | Copper Ligand | 50 - 500 µM | Greatly reduces copper toxicity and accelerates the reaction.[2][14] |
Experimental Protocols
Protocol 1: Live-Cell Labeling via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol outlines a general procedure for labeling metabolically incorporated azide-modified biomolecules with TAMRA alkyne.
Materials:
-
Cells cultured on imaging-compatible plates/slides.
-
Azide-modified metabolic precursor (e.g., Ac₄ManNAz for glycans).
-
TAMRA Alkyne (stock in DMSO).
-
Copper (II) Sulfate (CuSO₄) (stock in water).
-
THPTA ligand (stock in water).
-
Sodium Ascorbate (stock in water, prepare fresh ).
-
Pre-warmed cell culture medium or PBS.
Procedure:
-
Metabolic Labeling: Culture cells with the desired concentration of the azide-modified metabolic precursor for the appropriate duration (e.g., 24-48 hours). Include a "no-azide" control culture.
-
Cell Washing: Gently wash the cells twice with pre-warmed, serum-free medium or PBS to remove any unincorporated precursor.
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a final volume of 1 mL, add components in the following order to pre-warmed medium, mixing gently after each addition:
-
TAMRA Alkyne: (e.g., 5 µL of a 1 mM stock for a 5 µM final concentration).
-
CuSO₄ + THPTA Premix: (e.g., Mix 10 µL of a 10 mM CuSO₄ stock with 50 µL of a 10 mM THPTA stock, then add this premix to the cocktail for 100 µM CuSO₄ / 500 µM THPTA final).
-
Sodium Ascorbate: (e.g., 20 µL of a 50 mM fresh stock for a 1 mM final concentration).
-
-
Labeling Reaction: Remove the wash medium from the cells and add the click reaction cocktail.
-
Incubation: Incubate the cells for 5-15 minutes at 37°C, protected from light.
-
Final Wash: Gently remove the reaction cocktail and wash the cells three times with pre-warmed, complete cell culture medium.
-
Imaging: Proceed immediately to live-cell imaging using appropriate filters for TAMRA (Excitation/Emission: ~555/580 nm).[15] Use the lowest possible laser power to minimize phototoxicity.[3]
Visualizations
Troubleshooting Workflow
Caption: A flowchart to diagnose and solve common live imaging issues.
CuAAC Reaction Pathway & Toxicity Source
Caption: The CuAAC reaction, highlighting copper as the toxicity source.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click reagents - Synvenio [synvenio.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pnas.org [pnas.org]
- 9. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Navigating the Nuances of TAMRA Labeling: A Technical Support Guide
Welcome to the technical support center for peptide labeling. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mixed isomer Tetramethylrhodamine (B1193902) (TAMRA) for peptide labeling. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help you overcome common challenges and ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the labeling of peptides with mixed isomer TAMRA, providing actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Suboptimal pH: The reaction between an NHS ester and a primary amine is most efficient at a pH of 8.0-9.0.[1] 2. Hydrolysis of NHS Ester: The TAMRA-NHS ester is sensitive to moisture and can hydrolyze, rendering it inactive. 3. Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or ammonium (B1175870) ions will compete with the peptide for the TAMRA-NHS ester.[2] | 1. Ensure the reaction buffer is amine-free (e.g., PBS, sodium bicarbonate) and adjusted to pH 8.0-9.0.[1] 2. Use anhydrous DMSO to dissolve the TAMRA-NHS ester and minimize exposure to moisture.[3] 3. Increase the molar ratio of dye to peptide (e.g., 1.5:1 to 3:1) to favor the reaction with the peptide.[3] |
| Precipitation of Labeled Peptide | 1. Increased Hydrophobicity: TAMRA is a hydrophobic molecule, and its conjugation to a peptide can significantly decrease the solubility of the final product, leading to aggregation and precipitation.[1][3] 2. High Degree of Labeling (DOL): Excessive labeling can exacerbate hydrophobicity and aggregation issues.[1][3] | 1. For hydrophobic peptides, dissolve them in a small amount of an organic solvent like DMSO or DMF before adding the aqueous buffer.[3] 2. Consider redesigning the peptide to include polar linkers, such as PEG spacers, between the dye and the peptide to improve solubility.[1][3] 3. Aim for a 1:1 labeling stoichiometry to minimize the increase in hydrophobicity.[3] |
| Multiple Peaks on RP-HPLC | 1. Presence of Isomers: Mixed isomer TAMRA consists of 5-TAMRA and 6-TAMRA, which can result in two distinct labeled peptide products that may separate during chromatography. 2. Unreacted Peptide and Dye: The chromatogram may show peaks corresponding to the starting peptide material and free TAMRA dye. 3. Side Reactions: The labeling reaction may produce side products, leading to additional peaks. | 1. For applications where reproducibility is critical, consider using a single isomer of TAMRA to obtain a homogenous product.[4] 2. Optimize the purification gradient on your RP-HPLC to achieve better separation of the desired product from impurities.[5] 3. Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and ~555 nm for the TAMRA dye to distinguish between labeled and unlabeled species.[5] |
| Inconsistent Fluorescence Signal | 1. Self-Quenching: Aggregation of the labeled peptide can bring TAMRA molecules into close proximity, leading to self-quenching and a decrease in fluorescence intensity.[3] 2. pH Sensitivity: The fluorescence of TAMRA is pH-dependent and can diminish in alkaline environments (pH > 8.0).[1] 3. Interaction with Peptide: The TAMRA fluorophore can interact with the peptide itself, which may alter its fluorescence properties.[6][7] | 1. Perform a concentration-dependent fluorescence study to check for aggregation-induced quenching.[3] 2. Use pH-stabilized buffers (e.g., HEPES) to maintain a consistent pH during fluorescence measurements.[1] 3. Be aware that the TAMRA label can influence the behavior of the peptide in fluorescence-based assays.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between 5-TAMRA and 6-TAMRA, and does it matter that I'm using a mixed isomer?
A1: 5-TAMRA and 6-TAMRA are constitutional isomers that differ in the substitution position of the carboxyl group on the benzene (B151609) ring. While they have very similar spectral properties, their different structures can lead to two distinct products when labeling a peptide. For many applications, this heterogeneity is acceptable. However, for assays where precise structure and reproducibility are critical, the minor positional difference might affect the biological properties of the conjugate.[4] Using a single isomer is recommended in such cases to ensure a defined chemical structure, which can also simplify purification and characterization.
Q2: Why is my TAMRA-labeled peptide showing altered biological activity compared to the unlabeled version?
A2: The TAMRA dye is a relatively large and hydrophobic molecule. Its attachment to a peptide can alter the peptide's physicochemical properties, such as its charge, hydrophobicity, and conformation.[8] These changes can, in turn, affect the peptide's binding affinity to its target, its stability against proteases, and its overall biological function.[6][7] It is crucial to validate the activity of the labeled peptide and compare it to the unlabeled counterpart.
Q3: How can I confirm the purity and identity of my TAMRA-labeled peptide?
A3: A combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) is the standard method for validating your labeled peptide.[5]
-
RP-HPLC: This technique separates the labeled peptide from unlabeled peptide and other impurities. A pure product should ideally show a single, sharp peak that absorbs at both ~220 nm (peptide backbone) and ~555 nm (TAMRA dye). Purity of >95% is generally considered acceptable for most research applications.[5]
-
Mass Spectrometry: MS is used to confirm the identity of the labeled peptide by verifying its molecular weight. The experimentally observed mass should match the theoretically calculated mass of the peptide plus the mass of the TAMRA dye.[5]
Q4: What are the optimal storage conditions for TAMRA-labeled peptides?
A4: Lyophilized TAMRA-labeled peptides should be stored at -20°C or colder, protected from light, and under desiccating conditions. Once reconstituted in a solvent like DMSO or an aqueous buffer, it is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
Data Summary
Properties of TAMRA Isomers
| Property | 5(6)-TAMRA (Mixed Isomers) | 5-TAMRA (Single Isomer) |
| Excitation Maxima (nm) | ~546 | ~541 |
| Emission Maxima (nm) | ~575 | ~568 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~77,000 | ~75,000 |
| Molecular Weight ( g/mol ) | 430.45 | 430.45 |
| Key Feature | Cost-effective option for general applications. | Ensures a defined chemical structure for labeled products, aiding in purification and characterization. |
Note: Spectral properties can vary slightly depending on the solvent and conjugation state.[4][9]
Experimental Protocols
Protocol 1: Labeling a Peptide with TAMRA-NHS Ester
This protocol describes a general procedure for labeling a peptide containing a primary amine (N-terminus or Lysine side chain) with a TAMRA-NHS ester.
Materials:
-
Peptide with a primary amine
-
TAMRA-NHS ester (mixed isomers)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching reagent (e.g., 1.5 M hydroxylamine, pH 8.5)
-
Purification supplies (RP-HPLC system)
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in the amine-free buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the TAMRA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the peptide solution, add the TAMRA-NHS ester solution at a molar ratio of 1.5:1 to 3:1 (dye:peptide).[3]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM to react with any remaining TAMRA-NHS ester.
-
Purification: Purify the TAMRA-labeled peptide from unreacted dye and other impurities using RP-HPLC.[3]
-
Verification: Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical RP-HPLC.[5]
Protocol 2: Purity Analysis by RP-HPLC
This protocol outlines a standard method for analyzing the purity of a TAMRA-labeled peptide.
Materials:
-
TAMRA-labeled peptide sample
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with a UV-Vis or photodiode array (PDA) detector
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in a small volume of Solvent A or a mixture of Solvent A and B. Filter the sample through a 0.22 µm syringe filter.[5]
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 15 minutes at a flow rate of 1 mL/min.[5]
-
Injection: Inject 10-20 µL of the prepared sample onto the column.[5]
-
Elution: Run a linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.[5]
-
Detection: Monitor the elution at two wavelengths: 220 nm (for the peptide backbone) and ~555 nm (for the TAMRA label).[5]
-
Data Analysis: A pure TAMRA-labeled peptide should show a single, sharp peak that absorbs at both wavelengths. Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.[5]
Visual Guides
Caption: Reaction of 5-TAMRA and 6-TAMRA isomers with a peptide's primary amine.
Caption: Standard workflow for labeling peptides with TAMRA and subsequent purification.
Caption: Decision tree for troubleshooting common HPLC analysis issues.
References
- 1. lifetein.com [lifetein.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of macrocyclization and tetramethylrhodamine labeling on chemokine binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selenomethionine as alternative label to the fluorophore TAMRA when exploiting cell-penetrating peptides as blood-brain barrier shuttles to better mimic the physicochemical properties of the non-labelled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lubio.ch [lubio.ch]
Validation & Comparative
A Researcher's Guide to HPLC Purification: TAMRA Alkyne 5-Isomer vs. 6-Isomer
For researchers utilizing click chemistry for the fluorescent labeling of biomolecules, the choice between TAMRA (Tetramethylrhodamine) alkyne isomers is a critical consideration for downstream purification and analysis. While often sold as a mixture of 5- and 6-isomers, utilizing a single, purified isomer can significantly enhance the resolution and reproducibility of HPLC purification, particularly for labeled peptides and oligonucleotides. This guide provides an objective comparison of TAMRA alkyne 5- and 6-isomers in the context of HPLC purification, supported by structural differences and a detailed experimental protocol.
The Structural Distinction: A Basis for Separation
The 5- and 6-isomers of TAMRA alkyne are constitutional isomers, differing only in the substitution pattern on the benzoic acid ring. In the 5-isomer, the propargylamide group (the alkyne handle) is at the meta position relative to the xanthene ring, while in the 6-isomer, it is at the para position. This subtle change in the position of the carboxamide group influences the molecule's overall polarity and interaction with the stationary phase in reversed-phase HPLC, making their separation possible.
While spectral properties of the conjugated isomers are nearly identical, the use of mixed isomers for labeling can lead to significant issues in downstream purification.[1][2] Labeling a peptide or an oligonucleotide with a 5(6)-isomer mixture will result in two distinct populations of labeled products. These populations often exhibit slightly different retention times in HPLC, which can lead to peak broadening or the appearance of closely eluting doublets, complicating isolation and quantification.[1][2] Employing a single isomer ensures a homogenous product, leading to sharper peaks and improved resolution in HPLC chromatograms.[1]
Performance in HPLC Purification: A Comparative Overview
Generally, for conjugates, the use of a single isomer provides a significant advantage in purification.
| Feature | Mixed 5/6-Isomers | Single Isomer (5- or 6-) |
| HPLC Peak Shape | Broad peaks or doublets[1][2] | Sharp, single peaks[1] |
| Resolution | Often compromised due to co-elution | Improved resolution from unlabeled species |
| Reproducibility | Potentially lower due to batch-to-batch isomer ratio variations | Higher, leading to more consistent results[3][4] |
| Quantification | More complex due to peak shape | More accurate and straightforward |
Experimental Protocol: Purification of a TAMRA-Labeled Oligonucleotide
This protocol provides a general method for the purification of a TAMRA alkyne-labeled oligonucleotide using reversed-phase HPLC. This method is suitable for separating the desired labeled product from unlabeled oligonucleotides and excess dye.
1. Sample Preparation:
-
Following the click chemistry reaction, precipitate the oligonucleotide using an appropriate method (e.g., ethanol (B145695) precipitation) to remove the bulk of the copper catalyst and other reaction components.
-
Resuspend the dried pellet in HPLC-grade water or a low-salt buffer (e.g., 0.1 M Triethylammonium Acetate - TEAA).
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm)[5][6] |
| Mobile Phase A | 0.1 M TEAA in HPLC-grade water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 60 °C[5][6] |
| Detection | UV-Vis at 260 nm (for oligonucleotide) and ~555 nm (for TAMRA) |
| Gradient | 5% to 30% Mobile Phase B over 20-30 minutes (This may need optimization based on the hydrophobicity of the oligonucleotide) |
3. Post-Purification Processing:
-
Collect the fractions corresponding to the desired product peak.
-
Evaporate the solvent using a vacuum concentrator.
-
Desalt the sample to remove TEAA, if necessary for downstream applications.
Logical Relationship: Isomer Choice and Purification Outcome
The decision to use a single isomer over a mixture has a direct impact on the complexity and success of the HPLC purification.
References
- 1. 5-TAMRA (5-Carboxytetramethylrhodamine), Fluorescent dye for DNA, peptides and proteins (CAS 91809-66-4) | Abcam [abcam.com]
- 2. 6-Carboxy-tetramethylrhodamine N-succinimidyl ester | C29H25N3O7 | CID 2762606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-TAMRA [6-Carboxytetramethylrhodamine] *CAS 91809-67-5* | AAT Bioquest [aatbio.com]
- 4. 5-TAMRA [5-Carboxytetramethylrhodamine] *CAS 91809-66-4* | AAT Bioquest [aatbio.com]
- 5. 5-Carboxytetramethylrhodamine | C25H22N2O5 | CID 2762602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Carboxytetramethylrhodamine | C25H22N2O5 | CID 2762604 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to TAMRA Alkyne and Other Fluorescent Alkyne Dyes
For researchers, scientists, and drug development professionals utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for biomolecular labeling, the selection of an appropriate fluorescent alkyne dye is critical. Tetramethylrhodamine (TAMRA) alkyne is a widely used red-fluorescent probe, but a variety of alternatives exist, each with distinct photophysical and performance characteristics.[1][2] This guide provides an objective comparison of TAMRA alkyne with other common fluorescent alkyne dyes to facilitate an informed decision for your specific application.
Photophysical Properties: A Quantitative Comparison
The performance of a fluorescent dye is primarily dictated by its photophysical properties. These include the maximum excitation (λ-abs) and emission (λ-em) wavelengths, the extinction coefficient (ε), and the fluorescence quantum yield (QY). The extinction coefficient is a measure of how strongly the dye absorbs light at a given wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence.[3] The product of these two values determines the dye's brightness.[3]
Below is a summary of the key photophysical properties of TAMRA alkyne and several common alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (L·mol⁻¹·cm⁻¹) | Quantum Yield (QY) | Brightness (ε × QY) |
| 5-TAMRA Alkyne | 553 - 556 | 563 - 575 | 84,000 - 92,000 | ~0.1 | 8,400 - 9,200 |
| 5-FAM Alkyne | 490 | 513 | 75,000 | ~0.92 | ~69,000 |
| Alexa Fluor 488 Alkyne | 495 | 519 | 71,000 | 0.92 | 65,320 |
| Sulfo-Cy3 Alkyne | 553 | 566 | 150,000 | ~0.15 | ~22,500 |
| Alexa Fluor 555 Alkyne | 555 | 565 | 150,000 | 0.1 | 15,000 |
| Sulfo-Cy5 Alkyne | 647 | 663 | 250,000 | ~0.2 | ~50,000 |
| Alexa Fluor 647 Alkyne | 650 | 668 | 239,000 | 0.33 | 78,870 |
Note: Extinction coefficients and quantum yields can vary depending on the solvent and local environment. The values presented here are approximations for comparative purposes.
Performance Comparison in Cellular Imaging
Beyond intrinsic photophysical properties, the performance of a fluorescent alkyne dye in a biological context is paramount. Factors such as cell permeability, signal-to-noise ratio, and photostability are critical for successful imaging experiments.
| Dye | Relative Brightness | Photostability | Signal-to-Noise Ratio | Cell Permeability | Key Advantages |
| TAMRA Alkyne | Moderate | Moderate | Good | Good | Well-established, good performance in various applications. |
| FAM Alkyne | High | Moderate | Good | Good | Bright green fluorescence, but can be prone to photobleaching. |
| Alexa Fluor 488 Alkyne | High | High | Excellent | Excellent | Excellent photostability and brightness, a gold standard for green fluorescence. |
| Sulfo-Cy3 Alkyne | High | Good | Very Good | Moderate (sulfonated) | Bright in the orange-red spectrum, sulfonation improves water solubility. |
| Alexa Fluor 555 Alkyne | High | High | Excellent | Excellent | Bright and photostable alternative to TAMRA. |
| Sulfo-Cy5 Alkyne | Very High | Good | Very Good | Moderate (sulfonated) | Very bright in the far-red spectrum, minimizing autofluorescence. |
| Alexa Fluor 647 Alkyne | Very High | High | Excellent | Excellent | Excellent photostability and brightness in the far-red, ideal for multiplexing. |
Experimental Protocol: General Procedure for Labeling Azide-Modified Proteins in Cells via CuAAC
This protocol provides a general workflow for labeling azide-containing proteins in fixed cells using an alkyne-functionalized fluorescent dye.
1. Cell Culture and Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Introduce an azide-modified metabolic precursor (e.g., an amino acid or sugar analog) to the culture medium and incubate for a sufficient duration to allow for incorporation into biomolecules.
2. Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
3. Click Reaction:
-
Prepare the "click" reaction cocktail. For a 100 µL reaction, the components are typically added in the following order:
-
PBS (to final volume)
-
Fluorescent alkyne dye (e.g., TAMRA alkyne) to a final concentration of 1-10 µM.
-
Copper(II) sulfate (B86663) (CuSO₄) to a final concentration of 100-200 µM.
-
A copper ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), at a 5-fold molar excess to CuSO₄.
-
A reducing agent, such as sodium ascorbate, to a final concentration of 1-2 mM (prepare fresh).
-
-
Aspirate the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
4. Washing and Imaging:
-
Aspirate the reaction cocktail and wash the cells three times with PBS containing a wash additive (e.g., 0.5% Tween-20).
-
Counterstain for nuclei with a suitable dye (e.g., DAPI) if desired.
-
Mount the coverslip on a microscope slide with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorescent dye.
Considerations for Dye Selection
-
TAMRA Alkyne: A reliable and well-documented dye suitable for many applications.[1][2] Its main drawback is moderate brightness and photostability compared to newer generation dyes.
-
FAM Alkyne: Offers bright green fluorescence but is more susceptible to photobleaching, which may be a limitation for long-term imaging experiments.
-
Alexa Fluor Dyes: Generally provide superior brightness and photostability across the spectrum.[4] They are often the preferred choice for demanding applications such as single-molecule imaging or when high signal-to-noise is required.
-
Cy Dyes: Known for their high extinction coefficients, resulting in very bright conjugates.[5] The sulfonated versions (Sulfo-Cy) have improved water solubility, which can be advantageous for biological applications, but may have reduced cell permeability.
References
A Head-to-Head Comparison: Finding the Optimal Fluorescent Alkyne for Your Click Chemistry Needs
In the rapidly evolving landscape of bioconjugation, click chemistry stands out for its efficiency and specificity. Central to this technique is the alkyne-functionalized fluorophore, a critical tool for visualizing and quantifying biological processes. For years, Tetramethylrhodamine (TAMRA) alkyne has been a workhorse in the field. However, the demand for brighter, more photostable, and spectrally diverse probes has led to the development of a new generation of fluorescent alkynes. This guide provides a comprehensive comparison of popular alternatives to TAMRA alkyne, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the ideal probe for their specific application.
Performance Metrics: A Quantitative Showdown
The effectiveness of a fluorescent probe is determined by several key photophysical parameters. The following table summarizes these metrics for TAMRA alkyne and its leading alternatives. "Brightness" is a calculated value (Extinction Coefficient × Quantum Yield) that provides a standardized measure of a fluorophore's performance in fluorescence microscopy.
| Fluorophore | Excitation (nm) | Emission (nm) | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| TAMRA Alkyne | 541-556 | 567-580 | 84,000 | 0.10 | 8,400 |
| FAM Alkyne | 492 | 517 | 74,000 | 0.93 | 68,820 |
| AZDye 488 Alkyne | 494 | 517 | 73,000 | 0.80* | 58,400 |
| Cy3 Alkyne | 555 | 570 | 150,000 | 0.31 | 46,500 |
| CF™594 Alkyne | 593 | 614 | 115,000 | 0.66 | 75,900 |
| AZDye 594 Alkyne | 590 | 617 | 88,000 | 0.66 | 58,080 |
| Cy5 Alkyne | 649 | 671 | 250,000 | 0.20 | 50,000 |
*Note: Quantum yield for ATTO 488, a spectrally similar dye, is used as a proxy.[1] **Note: Quantum yield for Alexa Fluor 594, a spectrally similar dye, is used as a proxy.[2][3]
Visualizing the Workflow: Metabolic Labeling of Nascent Proteins
A common application of click chemistry is the metabolic labeling of newly synthesized proteins.[4][5][6][7] The following diagram illustrates a typical experimental workflow.
Signaling Pathway Context: Visualizing Protein Synthesis
Click chemistry can be employed to study changes in protein synthesis in response to specific signaling events. For instance, growth factor signaling through the PI3K/Akt/mTOR pathway is a potent stimulator of protein synthesis. Researchers can use metabolic labeling with an azide-modified amino acid to visualize and quantify this increase in nascent protein production.
Experimental Protocols
Detailed below are generalized protocols for the two main types of click chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells
This protocol is suitable for labeling azide-modified biomolecules in fixed cells with a fluorescent alkyne.
Materials:
-
Azide-modified cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
3% Bovine Serum Albumin (BSA) in PBS
-
Click Reaction Cocktail:
-
Fluorescent Alkyne (e.g., Cy5 Alkyne)
-
Copper(II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Copper Ligand (e.g., THPTA)
-
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Fixation: Wash azide-labeled cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.[7]
-
Washing: Wash twice with PBS.
-
Permeabilization: Incubate with 0.25% Triton™ X-100 in PBS for 15 minutes.[7]
-
Washing: Wash twice with 3% BSA in PBS.[7]
-
Click Reaction: Prepare the Click Reaction Cocktail immediately before use. A typical final concentration is 1-10 µM fluorescent alkyne, 100 µM CuSO₄, 1 mM sodium ascorbate, and 100 µM THPTA in PBS. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash three times with 3% BSA in PBS.
-
Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.
-
Washing: Wash twice with PBS.
-
Mounting: Mount the coverslip on a microscope slide using an antifade mounting medium.
-
Imaging: Image using a fluorescence microscope with appropriate filter sets.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This copper-free method is ideal for labeling azide-modified biomolecules in living cells.[8]
Materials:
-
Cells cultured in a suitable imaging dish (e.g., glass-bottom dish)
-
Complete cell culture medium
-
Metabolic label (e.g., Ac₄ManNAz for glycans)
-
DBCO-conjugated fluorophore (e.g., DBCO-CF™594)
-
Hoechst 33342 for nuclear counterstaining
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the azide-containing metabolic precursor (e.g., 25 µM Ac₄ManNAz) for 24-48 hours under standard culture conditions (37°C, 5% CO₂).[8]
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 10-25 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[8]
-
-
Washing and Staining:
-
Wash the cells three times with warm PBS or complete medium to remove unreacted DBCO-fluorophore.[8]
-
Add the live-cell nuclear stain (e.g., Hoechst 33342) to the imaging medium and incubate for 10-15 minutes.
-
-
Imaging:
-
Replace the medium with pre-warmed live-cell imaging medium.
-
Image the cells immediately using a fluorescence microscope equipped with a live-cell incubation chamber.
-
Concluding Remarks
The choice of a fluorescent alkyne for click chemistry is a critical decision that can significantly impact the quality of experimental data. While TAMRA remains a viable option, alternatives such as FAM, Cy dyes, and the newer CF™ dyes offer substantial improvements in brightness and spectral range. For applications demanding high sensitivity and photostability, CF™594 and FAM alkynes present compelling advantages. In the far-red spectrum, Cy5 alkyne is an excellent choice for minimizing autofluorescence. By carefully considering the quantitative data and the specific requirements of the experimental design, researchers can select the optimal fluorescent alkyne to illuminate their biological questions with greater clarity and precision.
References
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - DE [thermofisher.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biotium.com [biotium.com]
Illuminating the Proteome: A Guide to TAMRA Alkyne Labeling Validation by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise identification and quantification of proteins within complex biological systems is paramount. Fluorescent labeling coupled with mass spectrometry offers a powerful tool for this purpose. This guide provides a comprehensive comparison of TAMRA (Tetramethylrhodamine) alkyne labeling with other alternatives, supported by experimental data and detailed protocols for validation by mass spectrometry.
The "click chemistry" reaction, a bioorthogonal ligation between an alkyne and an azide (B81097), has become a cornerstone of chemical biology for its high efficiency and specificity. TAMRA alkyne, a bright and photostable fluorescent probe, is frequently employed in these reactions to tag and subsequently visualize or enrich biomolecules. However, for quantitative proteomic studies, robust validation of this labeling by mass spectrometry is crucial to ensure data accuracy and reliability.
Comparing Fluorescent Alkynes for Mass Spectrometry Applications
While TAMRA alkyne is a popular choice, several alternatives exist, each with distinct properties that can influence mass spectrometry outcomes. The ideal fluorescent alkyne for mass spectrometry should not only provide a strong fluorescent signal for initial visualization (e.g., in-gel fluorescence) but also exhibit favorable characteristics for mass analysis, such as good ionization efficiency and predictable fragmentation.
| Feature | TAMRA Alkyne | Cyanine Dye Alkynes (e.g., Cy5 Alkyne) | Alexa Fluor™ Alkynes | Brominated Coumarin (B35378) Azide* |
| Primary Use | Fluorescence imaging, in-gel visualization, flow cytometry | Fluorescence imaging, FRET | Fluorescence imaging | Dual fluorescence and mass spectrometry detection |
| Mass Spectrometry Compatibility | Good | Moderate | Good | Excellent |
| Key Advantages in MS | Well-characterized fragmentation | Can provide some signal | High ionization efficiency | Distinct isotopic pattern for easy identification, unique reporter ions upon fragmentation[1] |
| Potential Drawbacks in MS | Potential for non-specific binding[2] | Larger mass shift, potential for complex fragmentation | Higher cost | Requires use of a specific azide probe |
| Molecular Weight (example) | ~467.52 Da (5-TAMRA Alkyne)[3] | Varies by specific dye | Varies by specific dye | Probe-dependent |
*Note: The Brominated Coumarin Azide is an azide probe that reacts with an alkyne-modified biomolecule, offering an alternative strategy for mass spectrometry-based detection.
Experimental Validation of TAMRA Alkyne Labeling by Mass Spectrometry
The validation process ensures that the TAMRA alkyne has specifically and efficiently labeled the target biomolecules. This is achieved by identifying the characteristic mass shift of the TAMRA alkyne adduct on the labeled peptides after enzymatic digestion and analyzing the fragmentation spectra to confirm the peptide sequence and modification site.
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of TAMRA alkyne labeling of proteins by mass spectrometry.
Caption: Workflow for TAMRA alkyne labeling and mass spectrometry validation.
Key Experimental Protocols
1. Protein Labeling and Click Chemistry Reaction:
This protocol is adapted from the Thermo Fisher Scientific Click-iT™ Protein Analysis Detection Kit manual.
-
Metabolic or Enzymatic Labeling: Introduce an azide-modified amino acid or sugar into your protein of interest in cell culture or in vitro.
-
Cell Lysis and Protein Extraction: Lyse cells and extract total protein using a suitable lysis buffer (e.g., RIPA buffer).
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail according to the manufacturer's instructions. A typical reaction mixture includes:
-
Azide-labeled protein sample
-
TAMRA alkyne
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
-
Reaction Incubation: Incubate the reaction mixture for 30 minutes at room temperature, protected from light.
-
Protein Precipitation: Precipitate the labeled proteins using a methanol/chloroform precipitation method to remove excess reagents.
2. Sample Preparation for Mass Spectrometry:
-
Protein Digestion: Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea) and reduce and alkylate the cysteine residues. Digest the proteins overnight with a protease such as trypsin.
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 StageTip or similar desalting column to remove salts and detergents that can interfere with mass spectrometry analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the peptides using a reverse-phase nano-LC system with a gradient of increasing acetonitrile (B52724) concentration.
-
Mass Spectrometry (MS): Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
MS1 Scan: Acquire full MS scans to detect the precursor ions of the TAMRA-labeled peptides. The expected mass shift for the 5-TAMRA alkyne used in a copper-catalyzed click reaction is approximately 467.52 Da.[3]
-
MS2 Scan (Tandem MS): Select the precursor ions of interest for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The fragmentation spectra will be used to confirm the peptide sequence and the site of TAMRA alkyne modification.
-
4. Data Analysis:
-
Database Search: Search the acquired MS/MS spectra against a protein sequence database using a search engine like Mascot or Sequest.
-
Modification Specification: Include the mass of the TAMRA alkyne adduct as a variable modification on the amino acid that was initially azide-labeled.
-
Validation of Labeled Peptides: Manually inspect the MS/MS spectra of identified TAMRA-labeled peptides to confirm the presence of characteristic fragment ions (b- and y-ions) that support the peptide sequence and the location of the modification.
Quantitative Data Presentation
The following table summarizes key quantitative parameters for the validation of fluorescent alkyne labeling by mass spectrometry.
| Parameter | Method | Expected Result |
| Labeling Efficiency | Comparison of labeled vs. unlabeled peptide ion intensities in MS1 scans. | High percentage of target peptides showing the TAMRA mass shift. |
| Mass Accuracy | Measurement of the mass error of the TAMRA-labeled peptide precursor ion. | Typically < 5 ppm for high-resolution mass spectrometers. |
| Signal-to-Noise Ratio | Intensity of the labeled peptide peak relative to the baseline noise in the MS1 scan. | High signal-to-noise ratio for confident detection. |
| Sequence Coverage | Percentage of the protein sequence covered by identified peptides (both labeled and unlabeled). | Sufficient coverage to confidently identify the protein. |
| Fragmentation Pattern | Analysis of b- and y-ion series in the MS/MS spectrum. | Clear and comprehensive fragmentation pattern confirming the peptide sequence and modification site. |
Logical Relationships in Data Analysis
The following diagram illustrates the logical flow of data analysis for identifying and validating TAMRA-labeled peptides.
Caption: Data analysis workflow for validating TAMRA-labeled peptides.
Conclusion
The validation of TAMRA alkyne labeling by mass spectrometry is a critical step in ensuring the accuracy and reliability of quantitative proteomic studies. By following detailed experimental protocols and carefully analyzing the mass spectrometry data, researchers can confidently identify and quantify their proteins of interest. While TAMRA alkyne remains a valuable tool, the choice of fluorescent probe should be guided by the specific requirements of the experiment, with alternatives like brominated coumarin azides offering unique advantages for mass spectrometry-based detection. This guide provides a framework for researchers to objectively compare labeling strategies and implement robust validation procedures in their workflows.
References
A Researcher's Guide to Spectral Overlap with TAMRA Alkyne and Other Common Fluorophores
For researchers, scientists, and drug development professionals, the precise selection of fluorophores is paramount for the accuracy and reliability of multiplex fluorescence assays. Understanding the spectral properties of these molecules, particularly the potential for spectral overlap, is critical to avoid crosstalk and ensure data integrity. This guide provides a comprehensive comparison of TAMRA (Tetramethylrhodamine) alkyne with other commonly used fluorophores, supported by experimental data and detailed methodologies.
Spectral Properties of TAMRA Alkyne
TAMRA is a well-established rhodamine-based dye known for its brightness and photostability. The alkyne derivative allows for its efficient incorporation into biomolecules via click chemistry. Its spectral characteristics place it in the orange-red region of the visible spectrum, making it a versatile choice for various applications, including Förster Resonance Energy Transfer (FRET), qPCR, and fluorescence microscopy.
Comparison of TAMRA Alkyne with Other Fluorophores
The choice of a fluorophore for multicolor imaging or FRET-based assays is dictated by the spectral compatibility of the dyes. Significant overlap between the emission spectrum of one fluorophore and the excitation spectrum of another can lead to unwanted signal bleed-through or inefficient energy transfer. The following table summarizes the key spectral properties of TAMRA alkyne and a selection of other widely used fluorophores to aid in experimental design.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Applications & Notes |
| TAMRA Alkyne | ~556 | ~579-583 | FRET acceptor, qPCR probes, fluorescence microscopy. Good photostability. |
| Fluorescein (FITC/FAM) | ~495 | ~518 | Common FRET donor for TAMRA. Prone to photobleaching.[1] |
| Alexa Fluor 488 | ~495 | ~519 | Photostable alternative to FITC.[2][3] |
| Cyanine 3 (Cy3) | ~550 | ~570 | Spectrally similar to TAMRA, potential for significant overlap.[4][5] |
| Alexa Fluor 546 | ~556 | ~573 | Spectrally very similar to TAMRA, high potential for overlap.[3][6] |
| Alexa Fluor 555 | ~555 | ~565 | Close spectral proximity to TAMRA, careful filter selection required.[3] |
| Rhodamine Red-X | ~560 | ~580 | Similar spectral profile to TAMRA. |
| Texas Red | ~589 | ~615 | Can be a FRET acceptor for TAMRA. |
| Cyanine 3.5 (Cy3.5) | ~581 | ~596 | Red-shifted compared to Cy3, can be used in combination with TAMRA with appropriate filters. |
| Alexa Fluor 594 | ~590 | ~617 | Suitable as a longer-wavelength companion to TAMRA.[7] |
| Cyanine 5 (Cy5) | ~650 | ~670 | Well-separated from TAMRA, suitable for multiplexing.[4][5][8] |
| Alexa Fluor 647 | ~650 | ~665 | Common far-red dye, spectrally distinct from TAMRA.[6][7] |
Experimental Protocols
Determining Spectral Properties and Overlap
The foundational experiment to assess the potential for spectral overlap is the measurement of the excitation and emission spectra of the individual fluorophores.
Objective: To determine the excitation and emission maxima of each fluorophore and to visualize the degree of spectral overlap between a donor and an acceptor fluorophore.
Materials:
-
Fluorophore-conjugated molecules of interest (e.g., oligonucleotides, antibodies)
-
Appropriate buffer solution (e.g., PBS, pH 7.4)
-
Quartz cuvettes
-
Spectrofluorometer
Methodology:
-
Sample Preparation:
-
Prepare dilute solutions of each fluorophore conjugate in the chosen buffer. The concentration should be low enough to avoid inner filter effects (typically in the nanomolar to low micromolar range).
-
Prepare a buffer blank for background subtraction.
-
-
Acquisition of Excitation Spectrum:
-
Set the spectrofluorometer to excitation scan mode.
-
Set the emission wavelength to the expected emission maximum of the fluorophore.
-
Scan a range of excitation wavelengths (e.g., for TAMRA, scan from 450 nm to 570 nm).
-
Record the fluorescence intensity at each excitation wavelength.
-
Subtract the background spectrum obtained with the buffer blank. The peak of this spectrum is the excitation maximum.
-
-
Acquisition of Emission Spectrum:
-
Set the spectrofluorometer to emission scan mode.
-
Set the excitation wavelength to the determined excitation maximum.
-
Scan a range of emission wavelengths (e.g., for TAMRA, scan from 560 nm to 700 nm).
-
Record the fluorescence intensity at each emission wavelength.
-
Subtract the background spectrum. The peak of this spectrum is the emission maximum.
-
-
Analysis of Spectral Overlap:
-
Normalize the emission spectrum of the donor fluorophore and the excitation spectrum of the acceptor fluorophore to their respective maxima.
-
Plot both normalized spectra on the same graph. The area of overlap between the two curves represents the spectral overlap integral (J(λ)), which is a key factor in determining FRET efficiency.[1]
-
Visualization of Spectral Overlap
The following diagram illustrates the principle of spectral overlap, which is fundamental for phenomena like Förster Resonance Energy Transfer (FRET).
Caption: FRET relies on the overlap between the donor's emission and the acceptor's excitation spectra.
References
- 1. researchgate.net [researchgate.net]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cyanine - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. qiagen.com [qiagen.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
A Head-to-Head Comparison: TAMRA vs. Cy3 for Protein Labeling
For researchers, scientists, and drug development professionals, the precise visualization and tracking of proteins are paramount. Fluorescent labeling is a cornerstone technique in this endeavor, and the choice of fluorophore can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of two widely used orange-red fluorescent dyes, TAMRA (Tetramethylrhodamine) and Cy3 (Cyanine3), for protein labeling applications. We will delve into their chemical and spectral properties, performance characteristics, and provide detailed experimental protocols to aid in your selection process.
Quantitative Data Summary
A summary of the key quantitative data for TAMRA and Cy3 is presented below, allowing for a quick and easy comparison. The choice between these two dyes will ultimately depend on the specific requirements of the experiment, balancing the need for signal brightness with the demand for prolonged signal stability.
| Property | TAMRA | Cy3 | Implication for Protein Labeling |
| Excitation Maximum (nm) | ~550 - 557[1] | ~550 - 555[1] | Both dyes are compatible with common excitation sources like the 532 nm or 561 nm laser lines. |
| Emission Maximum (nm) | ~575 - 583[1] | ~568 - 570[1] | Both emit in the orange-red region of the spectrum and can be detected with standard TRITC/Cy3 filter sets. TAMRA has a slightly narrower emission spectrum, which can reduce spectral overlap in multiplexing experiments[2]. |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~90,000 - 95,000[1][3] | ~150,000[1][4] | Cy3 has a higher extinction coefficient, meaning it absorbs light more efficiently, contributing to a potentially brighter initial signal. |
| Fluorescence Quantum Yield (Φ) | 0.3 - 0.5[1][3] | ~0.15[1] | TAMRA generally has a higher quantum yield, meaning it more efficiently converts absorbed light into emitted fluorescence. However, Cy3's fluorescence can be enhanced 2-3 fold upon binding to a protein[5]. |
| Photostability | High[1][6] | Moderate[1] | TAMRA is significantly more resistant to photobleaching than Cy3, making it better suited for long-term imaging experiments or applications requiring intense illumination[6][7][8]. |
| pH Sensitivity | pH-dependent[1][3] | Relatively pH-insensitive (pH 4-10)[1][4] | TAMRA's fluorescence is optimal in neutral to slightly acidic conditions, requiring careful buffer selection. Cy3 offers more flexibility across a wider pH range[3][4]. |
| Hydrophobicity | More hydrophobic[1][3] | Less hydrophobic[1] | TAMRA's higher hydrophobicity can sometimes reduce the solubility of the labeled peptide or protein[3]. |
Detailed Performance Comparison
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. While Cy3 has a significantly higher extinction coefficient, TAMRA often has a higher quantum yield[1]. However, a key consideration is that Cy3 can exhibit an anomalous enhancement in fluorescence by 2- to 3-fold upon covalent attachment to a protein, which can compensate for its lower intrinsic quantum yield[5]. Therefore, for many applications, the brightness of the final protein conjugate can be comparable.
Photostability: For applications involving prolonged or intense light exposure, such as time-lapse microscopy or single-molecule studies, photostability is a critical factor. Studies consistently show that TAMRA is considerably more photostable than Cy3[6][7][8]. This means that the fluorescent signal from a TAMRA-labeled protein will persist for longer under continuous illumination.
Environmental Sensitivity: Cy3 is notably stable across a broad pH range (4-10), making it a robust choice for experiments where pH may fluctuate[1][4]. In contrast, TAMRA's fluorescence is pH-dependent and performs optimally in neutral to slightly acidic environments[3]. This requires more careful control of buffer conditions during experiments with TAMRA.
Experimental Workflows and Diagrams
The general workflow for labeling a protein with either TAMRA or Cy3 is similar, involving the reaction of an amine-reactive dye derivative with primary amines on the protein, followed by purification.
Caption: General workflow for amine-reactive protein labeling.
Photobleaching is an irreversible process where the fluorophore is chemically destroyed by light, leading to a loss of signal. This is a key differentiator between TAMRA and Cy3.
Caption: Simplified photobleaching pathway for fluorescent dyes.
Experimental Protocols
The following are generalized protocols for labeling proteins with amine-reactive NHS-ester forms of TAMRA and Cy3.
Protocol 1: TAMRA-NHS Ester Protein Labeling
Objective: To covalently label a protein with 5-TAMRA, NHS Ester.
Materials:
-
5-TAMRA NHS ester[9]
-
Protein of interest (1-10 mg/mL in amine-free buffer)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3[9]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[9]
-
Purification Column: Sephadex G-25 or similar size-exclusion column[9]
-
Phosphate-buffered saline (PBS), pH 7.4 for elution
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS, MES, or HEPES). If the buffer contains primary amines like Tris or glycine, the protein must be dialyzed against the Labeling Buffer before starting[9]. Adjust the protein concentration to 1-10 mg/mL.
-
Dye Preparation: Immediately before use, prepare a 10 mg/mL stock solution of 5-TAMRA NHS ester in anhydrous DMSO or DMF[9].
-
Labeling Reaction:
-
Purification:
-
Equilibrate a Sephadex G-25 column with PBS.
-
Apply the reaction mixture to the column to separate the labeled protein (which elutes first) from the unreacted free dye[9].
-
Collect the colored fractions corresponding to the labeled protein.
-
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for TAMRA).
-
Calculate the protein concentration and DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The correction factor (Cf) for TAMRA is approximately 0.3.
-
Protocol 2: Cy3-NHS Ester Protein Labeling
Objective: To covalently label a protein with Cy3 NHS Ester.
Materials:
-
Cy3 NHS Ester[11]
-
Protein of interest (2-10 mg/mL in amine-free buffer)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[11][12]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[12]
-
Purification: Spin column, dialysis cassette, or size-exclusion column[11][12]
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: The protein must be in an amine-free buffer. Dialyze against PBS or a similar buffer if necessary. For the reaction, adjust the protein concentration to at least 2 mg/mL (10 mg/mL is optimal) and add 1 M sodium bicarbonate to a final concentration of 0.1 M[11][13].
-
Dye Preparation: Just before use, reconstitute one vial of Cy3 NHS ester in 5-10 µL of anhydrous DMSO or DMF to create a stock solution[12].
-
Labeling Reaction:
-
Purification:
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (protein) and ~550 nm (Cy3).
-
Calculate the DOL. The correction factor (CF) to account for Cy3's absorbance at 280 nm is approximately 0.08.
-
Conclusion
Both TAMRA and Cy3 are excellent fluorophores for protein labeling, each with distinct advantages.
-
Choose TAMRA for applications requiring high photostability, such as long-term live-cell imaging, single-molecule tracking, or experiments involving intense illumination. Its narrower emission spectrum is also an advantage for multiplexing[2].
-
Choose Cy3 when initial signal brightness is the primary concern for short-term experiments, or when working across a wide range of pH conditions. Its lower hydrophobicity may also be beneficial for maintaining the solubility of certain proteins.
For any specific application, a direct side-by-side comparison using the protocols outlined above is the most definitive way to determine the optimal fluorophore for your experimental needs.
References
- 1. benchchem.com [benchchem.com]
- 2. TAMRA dye for labeling in life science research [baseclick.eu]
- 3. lifetein.com [lifetein.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of Fluorescent Dyes Frequently Used for Bioimaging: Photophysics and Photocatalytical Reactions with Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youdobio.com [youdobio.com]
- 10. youdobio.com [youdobio.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
Assessing the Degree of Labeling with TAMRA Alkyne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TAMRA (Tetramethylrhodamine) alkyne for labeling biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." We will explore the methodology for assessing the degree of labeling, compare the performance of TAMRA alkyne with alternative fluorescent alkynes, and provide detailed experimental protocols and supporting data.
Key Performance Indicators: TAMRA Alkyne vs. Alternatives
The choice of a fluorescent alkyne for click chemistry depends on several factors beyond just its spectral properties. Labeling efficiency, potential for non-specific binding, and performance under various experimental conditions are critical considerations. This section provides a comparative overview of TAMRA alkyne against common alternatives like Cyanine3 (Cy3) and Alexa Fluor™ 555.
| Property | TAMRA Alkyne | Cy3 Alkyne | Alexa Fluor™ 555 Alkyne |
| Excitation Maximum (nm) | ~546-555 | ~550 | ~555 |
| Emission Maximum (nm) | ~575-580 | ~570 | ~565 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~90,000 | ~150,000 | ~150,000 |
| Quantum Yield | 0.3 - 0.5 | ~0.15 | High |
| Photostability | High | Moderate to High | Very High |
| pH Sensitivity | Fluorescence decreases in alkaline conditions (pH > 8.0) | Relatively pH-insensitive (pH 4-10) | Largely pH-insensitive |
| Hydrophobicity | More hydrophobic | Less hydrophobic | More hydrophilic |
| Non-Specific Binding | Known to exhibit non-specific binding in cell lysates, which may be copper-dependent | Less prone to hydrophobic aggregation | Reduced non-specific binding due to hydrophilicity |
In-Depth Comparison
TAMRA Alkyne: A derivative of the bright and photostable rhodamine dye, TAMRA is a workhorse in many bioconjugation applications. However, its utility in click chemistry can be hampered by its hydrophobic nature. This can lead to issues with solubility and a propensity for non-specific binding to proteins in complex biological samples like cell lysates. This non-specific labeling appears to be a known issue, with some evidence suggesting it is dependent on the copper catalyst used in the CuAAC reaction. Furthermore, the fluorescence of TAMRA is sensitive to pH, showing decreased intensity in alkaline environments.
Cyanine (B1664457) Dyes (e.g., Cy3 Alkyne): Cyanine dyes like Cy3 are known for their high molar extinction coefficients, making them very bright. They are generally less hydrophobic than TAMRA, which can reduce issues with aggregation and non-specific binding. While Cy3 is a popular alternative, some Alexa Fluor dyes have been shown to be more photostable and produce more fluorescent conjugates, especially at high degrees of labeling.
Alexa Fluor™ Dyes (e.g., Alexa Fluor™ 555 Alkyne): The Alexa Fluor™ family of dyes is renowned for its excellent photostability and high quantum yields, resulting in exceptionally bright and stable fluorescent conjugates. They are also generally more hydrophilic than rhodamine and cyanine dyes, which significantly reduces non-specific binding and improves the solubility of the labeled biomolecule. For applications requiring high signal-to-noise and photostability, Alexa Fluor™ alkynes are often a superior choice.
Experimental Protocols
Determining the Degree of Labeling (DOL)
The degree of labeling, which represents the average number of dye molecules conjugated to a single protein molecule, is a critical parameter for ensuring the quality and reproducibility of labeled biomolecules. A commonly used method for determining the DOL is through UV-Vis spectrophotometry.
Protocol:
-
Purification: It is essential to remove all non-conjugated dye from the labeled protein. This is typically achieved through size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis.
-
Absorbance Measurement:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀), which corresponds to the protein absorbance.
-
Measure the absorbance at the maximum absorbance wavelength (λ_max) of the specific dye (e.g., ~555 nm for TAMRA). This gives you A_dye.
-
-
Calculations:
-
The concentration of the dye is calculated using the Beer-Lambert law: Concentration_dye (M) = A_dye / (ε_dye * path length) where ε_dye is the molar extinction coefficient of the dye at its λ_max.
-
The absorbance of the protein at 280 nm needs to be corrected for the dye's contribution at this wavelength: Corrected A₂₈₀ = A₂₈₀ - (A_dye * CF) where CF is the correction factor, calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max.
-
The concentration of the protein is then calculated: Concentration_protein (M) = Corrected A₂₈₀ / (ε_protein * path length) where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Finally, the Degree of Labeling is the molar ratio of the dye to the protein: DOL = Concentration_dye / Concentration_protein
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
This protocol is a general guideline for labeling azide-modified proteins in a cell lysate with a fluorescent alkyne like TAMRA alkyne. Optimization of reagent concentrations may be necessary to balance labeling efficiency with non-specific background.
Materials:
-
Azide-modified protein lysate (1-5 mg/mL)
-
Fluorescent alkyne (e.g., TAMRA alkyne), 1 mM stock in DMSO or water
-
PBS buffer (pH 7.4)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), 100 mM in water
-
Copper(II) sulfate (B86663) (CuSO₄), 20 mM in water
-
Sodium ascorbate, 300 mM in water (prepare fresh)
Procedure:
-
In a microfuge tube, combine 50 µL of the protein lysate with 100 µL of PBS buffer.
-
Add the fluorescent alkyne to a final concentration of 20 µM (this may require optimization).
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
Initiate the click reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate. Vortex the mixture.
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
The labeled proteins are now ready for downstream applications. To remove excess dye and reagents, a protein precipitation step (e.g., with methanol) is recommended, especially before analysis by SDS-PAGE.
In-Gel Fluorescence Detection
After labeling, proteins can be separated by SDS-PAGE and visualized directly in the gel.
Procedure:
-
Protein Precipitation (Optional but Recommended): To reduce background from unbound dye, precipitate the protein from the click reaction mixture. A common method is methanol (B129727) precipitation.
-
SDS-PAGE: Resuspend the protein pellet in sample loading buffer, heat to denature, and run on a polyacrylamide gel according to standard procedures.
-
In-Gel Imaging:
-
After electrophoresis, rinse the gel with deionized water.
-
Image the gel using a fluorescence scanner equipped with the appropriate excitation source and emission filter for the chosen dye (for TAMRA, excitation at ~532 nm and emission filter >555 nm).
-
-
Total Protein Staining (Optional): After fluorescent imaging, the gel can be stained with a total protein stain (e.g., Coomassie Blue or SYPRO Ruby) to visualize all protein bands and confirm equal loading.
Visualizing the Workflow
Navigating the Maze: A Comparative Guide to TAMRA Alkyne Cross-Reactivity in Complex Biological Samples
For researchers, scientists, and drug development professionals utilizing bioorthogonal chemistry, the specificity of fluorescent probes is paramount. Among the vast arsenal (B13267) of available tools, TAMRA (Tetramethylrhodamine) alkyne has been a workhorse for visualizing azide-modified biomolecules. However, concerns regarding its cross-reactivity in the intricate environment of complex biological samples, such as cell lysates and tissue homogenates, necessitate a careful evaluation of its performance against modern alternatives. This guide provides an objective comparison, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate fluorescent alkyne for your research needs.
The fidelity of bioorthogonal labeling hinges on the reaction's ability to proceed exclusively between the introduced chemical handles—an azide (B81097) and an alkyne—without engaging in off-target interactions with endogenous biomolecules. Non-specific binding of the fluorescent probe can lead to background noise, false positives, and misinterpretation of experimental results. This is particularly critical in applications like proteomics and cellular imaging, where signal-to-noise ratios directly impact data quality.
Performance Comparison of Fluorescent Alkynes
To facilitate an informed decision, the following table summarizes key performance metrics for TAMRA alkyne and several popular alternatives. The data highlights that while TAMRA is a bright and readily available dye, certain newer generation dyes, such as those from the Alexa Fluor and Cyanine families, may offer advantages in terms of reduced non-specific binding and enhanced photostability.
| Fluorophore Alkyne | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Non-Specific Binding | Photostability |
| TAMRA Alkyne | ~553 | ~575 | ~92,000 | ~0.4 | Moderate | Good |
| Alexa Fluor 555 Alkyne | ~555 | ~565 | ~150,000 | ~0.1 | Low | Excellent |
| Cy3 Alkyne | ~550 | ~570 | ~150,000 | ~0.15 | Low to Moderate | Moderate |
| Alexa Fluor 568 Alkyne | ~578 | ~603 | ~91,300 | ~0.69 | Low | Excellent |
| Cy5 Alkyne | ~649 | ~670 | ~250,000 | ~0.2 | Low | Good |
Note: Molar extinction coefficient and quantum yield values can vary depending on the solvent and conjugation state. The relative non-specific binding is a qualitative assessment based on available literature.
Experimental evidence suggests that non-specific labeling with terminal alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions is a real phenomenon. Studies have shown that in the absence of an azide-labeled target, TAMRA alkyne can still produce weak, concentration-dependent fluorescent signals in protein gels, an effect that is mediated by the copper catalyst.[1] This off-target labeling is a critical consideration when working with low abundance targets or when quantitative accuracy is essential.
In contrast, some cyanine-based dyes and the Alexa Fluor series have been reported to exhibit lower background fluorescence in similar experimental setups. For instance, a direct comparison between TAMRA alkyne and a sulfo-Cyanine3 alkyne revealed weak non-specific protein labeling for both in a copper-dependent manner, but the intensity of this off-target signal can differ between dye scaffolds.[1] Furthermore, the exceptional photostability of dyes like Alexa Fluor 568 makes them a superior choice for imaging applications that require prolonged or repeated light exposure, minimizing signal loss and phototoxicity.
Experimental Protocols
To empower researchers to validate the performance of fluorescent probes within their specific experimental context, we provide detailed methodologies for assessing cross-reactivity.
Protocol 1: In-Gel Fluorescence Assay for Assessing Non-Specific Binding in Cell Lysates
This protocol allows for the direct visualization and semi-quantitative comparison of non-specific protein labeling by different fluorescent alkynes.
1. Cell Culture and Lysate Preparation: a. Culture a relevant cell line to ~80% confluency. b. Harvest the cells and wash twice with ice-cold phosphate-buffered saline (PBS). c. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
2. Click Chemistry Reaction: a. In separate microcentrifuge tubes, aliquot equal amounts of cell lysate (e.g., 50 µg). b. Prepare a "no azide" control for each fluorescent alkyne to be tested. c. Prepare a "positive control" by spiking a sample of the lysate with a known concentration of an azide-containing biomolecule. d. To each tube, add the click chemistry reaction components. A typical reaction mixture includes:
- The fluorescent alkyne probe (e.g., TAMRA alkyne, Alexa Fluor 555 alkyne) at a final concentration of 10-50 µM.
- Copper(II) sulfate (B86663) (CuSO₄) at a final concentration of 1 mM.
- A copper-chelating ligand (e.g., THPTA) at a final concentration of 1 mM.
- A reducing agent (e.g., sodium ascorbate, freshly prepared) at a final concentration of 5 mM. e. Incubate the reactions for 1 hour at room temperature, protected from light.
3. Protein Precipitation and Sample Preparation: a. Precipitate the proteins to remove unreacted fluorescent probe. A common method is methanol/chloroform precipitation. b. Carefully aspirate the supernatant and wash the protein pellet with cold methanol. c. Air-dry the pellet and resuspend in 1X SDS-PAGE loading buffer.
4. SDS-PAGE and In-Gel Fluorescence Imaging: a. Separate the protein samples on a polyacrylamide gel. b. After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence imager with the appropriate excitation and emission filters for each dye. c. Compare the fluorescence intensity in the "no azide" control lanes for each dye to assess the level of non-specific binding. d. (Optional) After fluorescence imaging, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize the total protein loading in each lane.
Protocol 2: Microscopy-Based Assay for Signal-to-Noise Ratio (SNR) Assessment
This protocol is designed to evaluate the performance of fluorescent alkynes in a cellular imaging context.
1. Cell Culture and Metabolic Labeling: a. Plate cells on glass-bottom dishes or coverslips suitable for microscopy. b. Culture cells in the presence of an azide-modified metabolic precursor (e.g., an azido (B1232118) sugar or amino acid) for a sufficient duration to allow for incorporation into biomolecules. c. Include a "no azide" control group of cells that are cultured in standard medium.
2. Fixation, Permeabilization, and Blocking: a. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. c. Block non-specific binding sites by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 30 minutes.
3. Click Chemistry Labeling: a. Prepare the click reaction cocktail as described in Protocol 1, containing the fluorescent alkyne of interest. b. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
4. Washing and Mounting: a. Wash the cells three times with PBS to remove unreacted reagents. b. Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one containing an anti-fade agent.
5. Fluorescence Microscopy and Image Analysis: a. Acquire images of the labeled cells using a fluorescence microscope with appropriate filter sets and consistent imaging parameters for all samples. b. Quantify the signal-to-noise ratio (SNR) for each fluorescent probe: i. Signal: Measure the mean fluorescence intensity within specifically labeled cellular structures in the azide-treated cells. ii. Noise: Measure the mean fluorescence intensity of the background in a region of the image without cells. iii. Calculate SNR: SNR = Signal / Noise. c. Assess non-specific binding by measuring the mean fluorescence intensity of the cells in the "no azide" control group.
Visualizing the Workflow
To further clarify the experimental process for assessing cross-reactivity, the following diagrams illustrate the key steps.
References
A Researcher's Guide: Comparing TAMRA Alkyne Labeling in Fixed vs. Live Cells
For researchers aiming to visualize and analyze biomolecules, copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a powerful tool for attaching fluorescent probes like TAMRA (Tetramethylrhodamine) to alkyne-modified targets. A critical decision in designing these experiments is whether to perform the TAMRA alkyne labeling reaction on live cells or on cells that have been chemically fixed. This guide provides an objective comparison of these two methodologies, supported by experimental data, to help you choose the optimal approach for your research needs.
The fundamental difference lies in the timing of the click reaction relative to cell fixation. In live-cell labeling, the reaction occurs in a physiological environment, allowing for the potential study of dynamic processes. In fixed-cell labeling, the cellular processes are arrested before the reaction, providing a stable snapshot in time. This choice significantly impacts signal intensity, background noise, cell viability, and experimental complexity.
Performance Comparison: Live vs. Fixed Cell Labeling
The decision between live and fixed-cell labeling involves a trade-off between biological relevance and signal quality. Live-cell imaging provides a dynamic view but is often hampered by the inherent toxicity of the copper catalyst, while fixed-cell methods typically yield brighter signals at the cost of introducing potential artifacts.
| Performance Metric | Live Cell Labeling | Fixed Cell Labeling | Rationale & Key Considerations |
| Signal Intensity | Moderate to Low | High | Fixation and permeabilization of cells can improve reagent access to intracellular targets, resulting in a stronger overall signal.[1][2] |
| Background Noise | Lower | Higher | Fixed-cell protocols can lead to higher background due to non-specific binding of the fluorescent alkyne probe to cellular components.[1] |
| Signal-to-Noise Ratio | Variable; can be lower | Potentially higher, but requires optimization | While the signal is stronger in fixed cells, the increased background means the dye concentration must be carefully titrated to achieve a maximal signal-to-noise ratio.[1] |
| Cell Viability | Major concern | Not applicable | The copper (I) catalyst required for the click reaction is cytotoxic, posing a significant challenge for live-cell applications.[3][4][5][6] |
| Biological Insight | Dynamic processes, real-time tracking | Static snapshot, endpoint analysis | Live-cell labeling allows for the observation of biological processes as they happen, whereas fixed-cell labeling provides a high-resolution image of a single moment in time.[7] |
| Protocol Complexity | High; requires careful optimization of catalyst concentration and incubation time to minimize toxicity. | Moderate; standard immunofluorescence protocols are often adaptable. | Live-cell protocols demand a delicate balance to achieve sufficient labeling without inducing cell death.[3][8] |
Visualizing the Methodologies
Understanding the workflow and the key decision factors is crucial for experimental success. The following diagrams illustrate the distinct experimental pathways and the primary trade-offs involved.
Experimental Protocols
Below are representative, generalized protocols for performing TAMRA alkyne labeling in live and fixed cells. These should be optimized for your specific cell type and experimental setup.
Protocol 1: Live-Cell TAMRA Alkyne Labeling
This protocol is designed to label cell-surface molecules while minimizing copper-induced cytotoxicity.
-
Metabolic Labeling: Culture cells with an alkyne-modified precursor (e.g., an alkyne-modified amino acid or sugar) for a sufficient duration to allow incorporation into the biomolecule of interest.
-
Cell Preparation: Wash cells twice with cold, serum-free medium or DPBS to remove unincorporated precursors.
-
Prepare Click Reaction Mix: On ice, prepare the reaction cocktail immediately before use. For a typical reaction, combine:
-
Labeling Reaction: Add the click reaction mix to the cells and incubate for 1-10 minutes at 4°C to slow down endocytosis and other dynamic processes.[8]
-
Washing: Gently aspirate the reaction mix and wash the cells three times with cold medium or DPBS to remove unreacted reagents.
-
Imaging: Proceed immediately with live-cell fluorescence microscopy.
Protocol 2: Fixed-Cell TAMRA Alkyne Labeling
This protocol is suitable for obtaining high-resolution images of target molecules at a specific time point.
-
Metabolic Labeling: Culture cells with an alkyne-modified precursor as described in the live-cell protocol.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells twice with PBS. Permeabilize with a solution like 0.25% Triton X-100 in PBS for 10-15 minutes to allow reagents to access intracellular targets.
-
Blocking (Optional but Recommended): Wash cells with a blocking buffer (e.g., 3% BSA in PBS) to reduce non-specific antibody binding if co-staining, and to minimize non-specific probe binding.
-
Prepare Click Reaction Mix: Prepare a reaction cocktail similar to the live-cell protocol. Component concentrations can often be varied, and a titration of the TAMRA-alkyne concentration (e.g., 1-20 µM) is recommended to optimize the signal-to-noise ratio.[1]
-
Labeling Reaction: Add the click reaction mix to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS containing a detergent like 0.1% Tween-20, followed by a final wash with PBS.
-
Mounting and Imaging: Mount the coverslip on a microscope slide with an appropriate mounting medium (e.g., containing DAPI for nuclear counterstaining) and proceed with imaging.
Conclusion
The choice between live and fixed-cell TAMRA alkyne labeling is dictated by the scientific question. If the goal is to study the dynamics, trafficking, or real-time interactions of a biomolecule, live-cell labeling is necessary, despite the challenges of copper toxicity and potentially lower signal. For this approach, using copper-chelating ligands is essential, and exploring copper-free click chemistry alternatives like SPAAC may be beneficial.[4][5]
Conversely, if the objective is to obtain high-resolution, qualitative or quantitative data on the localization and abundance of a molecule at a specific moment, fixed-cell labeling is the superior method. It offers a stronger signal and a more robust, stable sample, though it requires careful optimization to minimize background and is susceptible to fixation-induced artifacts. By understanding these fundamental differences and applying the appropriate protocols, researchers can effectively harness the power of click chemistry for precise biomolecular imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TAMRA Alkyne, 6-Isomer: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat all TAMRA alkyne, 6-isomer waste as hazardous chemical waste. Ensure compliance with all local, state, and federal regulations. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.
This guide provides essential safety and logistical information for the proper disposal of this compound, a fluorescent dye commonly used in biochemical research. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.
Pre-Disposal and Handling
Before beginning any work with this compound, it is crucial to have a designated waste container ready. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
Key Handling Precautions:
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Keep the compound away from strong oxidizing agents.
Disposal Protocol
The disposal of this compound, whether in solid form or dissolved in a solvent, must be handled by a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular solid waste.
Step-by-Step Disposal Procedure:
-
Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. This includes unused solid compound, solutions, and any contaminated materials such as pipette tips, tubes, and gloves.
-
Waste Characterization: The waste is characterized as a non-hazardous chemical for shipping purposes but should be handled with care in a laboratory setting.
-
Container Management: Ensure the waste container is kept closed when not in use and is stored in a designated, secondary containment area to prevent accidental spills.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup. Provide them with the full chemical name and any other relevant information from the Safety Data Sheet (SDS).
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | -20°C | Supplier Recommendations |
| Shipping Condition | Ambient Temperature | Supplier Recommendations |
| Solubility | Good in DMF, DMSO | Supplier Recommendations |
Disposal Workflow
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound waste.
Disclaimer: This information is intended for guidance purposes only and does not supersede institutional policies or local, state, and federal regulations. Always consult the official Safety Data Sheet (SDS) and your institution's EHS office for the most current and comprehensive disposal procedures.
Personal protective equipment for handling TAMRA alkyne, 6-isomer
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling TAMRA (Tetramethylrhodamine) alkyne, 6-isomer. As this compound is intended for research use only and its comprehensive toxicological properties have not been fully determined, it is crucial to handle it with the utmost care, adhering to the precautionary principle by treating it as a potentially hazardous substance.
I. Personal Protective Equipment (PPE)
When handling TAMRA alkyne, 6-isomer, a comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Stock Solutions | Safety goggles with side shields | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | N95 respirator or working in a certified chemical fume hood |
| Handling Liquid Solutions (Dilutions, Transfers) | Safety goggles with side shields | Nitrile or neoprene gloves | Laboratory coat | Not generally required if handled in a well-ventilated area; use a fume hood if splashes or aerosols are possible |
| Running Reactions (e.g., Click Chemistry) | Safety goggles with side shields | Nitrile or neoprene gloves | Laboratory coat | Work in a well-ventilated area or chemical fume hood |
| Cleaning and Decontamination | Safety goggles with side shields | Heavy-duty nitrile or neoprene gloves | Laboratory coat | Not generally required |
| Waste Disposal | Safety goggles with side shields | Nitrile or neoprene gloves | Laboratory coat | Not generally required |
II. Experimental Protocols: Safe Handling and First Aid
A. Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Prepare a designated work area in a well-ventilated space, preferably within a chemical fume hood, especially when handling the solid powder or creating stock solutions.
-
Weighing: To avoid inhalation of the powdered compound, weigh it within a chemical fume hood or a balance enclosure.
-
Dissolving: this compound is soluble in DMF, DMSO, and alcohols.[1] When preparing stock solutions, add the solvent to the vial containing the powder slowly to avoid splashing. Cap the vial securely and vortex or sonicate until fully dissolved.
-
Storage: Store the solid compound and stock solutions in a cool, dark place. For long-term storage, -20°C is recommended.[1][2] The product should be protected from prolonged exposure to light.[3]
B. First Aid Measures:
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][4][5] Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]
III. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect any disposable materials that have come into contact with the compound, such as weigh boats, pipette tips, and contaminated gloves, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary solvent (e.g., "in DMSO").
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any solutions containing this compound down the drain.[7]
IV. Workflow and Logical Relationships
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. carlroth.com [carlroth.com]
- 2. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 3. neb.com [neb.com]
- 4. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 5. First Aid in Chemistry Laboratories | Safety Unit | Tel Aviv University [en-safety.tau.ac.il]
- 6. First Aid Treatment for Lab Workers - Health and Safety Directorate [qmul.ac.uk]
- 7. Dispose of Fluorescent Tube Lights Safely [coohom.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
